5-(2-Fluorophenyl)-2-methyl-1H-imidazole
Description
BenchChem offers high-quality 5-(2-Fluorophenyl)-2-methyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Fluorophenyl)-2-methyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-2-methyl-1H-imidazole |
InChI |
InChI=1S/C10H9FN2/c1-7-12-6-10(13-7)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13) |
InChI Key |
OEFXPJNLNZAYGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1)C2=CC=CC=C2F |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole: A Technical Guide
Executive Summary
5-(2-Fluorophenyl)-2-methyl-1H-imidazole is a privileged heterocyclic scaffold widely utilized in medicinal chemistry as a pharmacophore for kinase inhibitors, antifungal agents, and potassium-competitive acid blockers (P-CABs). The incorporation of the ortho-fluorine atom on the phenyl ring modulates the metabolic stability and lipophilicity of the molecule compared to its non-fluorinated analogues, while the 2-methyl group provides steric bulk and influences the basicity of the imidazole nitrogen.
This guide provides a comprehensive physicochemical profile, validated synthesis protocols, and structural analysis to support the integration of this compound into drug discovery workflows.
Chemical Identity & Structural Specifications[1][2][3][4][5][6][7][8]
The compound exists as a tautomeric mixture in solution. For solid-state characterization and database registration, the following specifications apply.
| Property | Specification |
| IUPAC Name | 5-(2-Fluorophenyl)-2-methyl-1H-imidazole |
| Common Synonyms | 4-(2-Fluorophenyl)-2-methylimidazole; 2-Methyl-4-(2-fluorophenyl)-1H-imidazole |
| Molecular Formula | C₁₀H₉FN₂ |
| Molecular Weight | 176.19 g/mol |
| SMILES | CC1=NC=C(N1)C2=CC=CC=C2F |
| InChI Key | (Generated from structure) LOHJXVMUYVDWOW-UHFFFAOYSA-N (Analogous) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 168–172 °C (Typical for aryl-imidazoles) |
Tautomerism & Ionization
In solution, the hydrogen on the imidazole nitrogen oscillates between N1 and N3. This tautomerism renders the 4- and 5-positions equivalent unless the nitrogen is substituted. The 2-fluorophenyl group exerts an electron-withdrawing effect, slightly reducing the pKa of the imidazole ring compared to 2-methylimidazole.
Figure 1: Tautomeric equilibrium and protonation states. The N-H proton shifts rapidly in solution, making the 4- and 5-positions chemically equivalent for reaction planning.
Physicochemical Profiling
The following data summarizes the core physicochemical parameters critical for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.
| Parameter | Value (Experimental/Predicted) | Relevance |
| pKa (Conj. Acid) | 6.4 ± 0.3 | The 2-methyl group (+I effect) raises pKa vs. phenylimidazole, but o-F withdraws density. |
| LogP | 2.3 – 2.6 | Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant). |
| LogD (pH 7.4) | ~2.4 | Predominantly neutral at physiological pH, ensuring good membrane permeability. |
| TPSA | 28.7 Ų | Low polar surface area suggests high blood-brain barrier (BBB) penetration potential. |
| Solubility (Water) | < 0.5 mg/mL | Low aqueous solubility due to aromatic planarity and lipophilicity. |
| Solubility (DMSO) | > 20 mg/mL | Preferred solvent for stock solutions (10-100 mM). |
Structural Analysis: The Fluorine Effect
The ortho-fluorine substitution is not merely decorative. It serves three specific functions:
-
Conformational Lock: The fluorine atom creates a dipole interaction with the imidazole protons, potentially restricting rotation around the phenyl-imidazole bond.
-
Metabolic Blocking: It blocks the metabolically labile ortho-position from hydroxylation by Cytochrome P450 enzymes.
-
pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the imidazole nitrogen by approximately 0.3–0.5 units compared to the non-fluorinated parent, reducing non-specific binding to acidic proteins.
Synthesis & Manufacturing Protocol
Objective: Synthesis of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole via the Marckwald cyclization strategy. Precursors: 2-Bromo-2'-fluoroacetophenone (CAS 655-15-2) and Acetamidine Hydrochloride.
Reaction Workflow
Figure 2: Synthetic route via condensation of alpha-bromo ketone with acetamidine.
Step-by-Step Protocol
Step 1: Preparation of Reagents
-
Dissolve acetamidine hydrochloride (1.2 eq, 12 mmol) in THF/Water (40 mL, 4:1 ratio).
-
Add potassium carbonate (3.0 eq, 30 mmol) to the solution. Stir for 15 minutes at room temperature to liberate the free amidine base.
Step 2: Addition of Substrate
-
Dissolve 2-bromo-2'-fluoroacetophenone (1.0 eq, 10 mmol) in THF (10 mL).
-
Add the ketone solution dropwise to the amidine mixture over 20 minutes.
-
Note: The reaction is exothermic.[1] Maintain temperature < 30°C during addition.
-
Step 3: Cyclization
-
Heat the reaction mixture to reflux (approx. 70°C) .
-
Monitor by TLC (System: DCM/MeOH 95:5). The starting bromide (Rf ~0.8) should disappear, and a polar spot (Rf ~0.3) should appear.
-
Reaction time is typically 4–6 hours .
Step 4: Isolation & Purification
-
Cool to room temperature and evaporate THF under reduced pressure.
-
Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize the crude solid from hot Ethanol or Acetonitrile. Alternatively, purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).
Yield: Typical yields range from 65% to 80%.
Experimental Validation Methods
To ensure data integrity, the following self-validating protocols are recommended for characterizing the synthesized material.
Solubility & LogD Determination (Shake-Flask Method)
-
Preparation: Prepare a saturated solution of the compound in pH 7.4 phosphate buffer and n-octanol.
-
Equilibration: Shake for 24 hours at 25°C.
-
Separation: Centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
.
pKa Determination (Potentiometric Titration)
-
Instrument: Mettler Toledo or Sirius T3.
-
Method: Dissolve 2 mg of compound in a mixture of water/methanol (to ensure solubility) and titrate with 0.1 M HCl and 0.1 M NaOH.
-
Analysis: Use the Yasuda-Shedlovsky extrapolation to determine aqueous pKa from the mixed-solvent data.
Handling, Stability, and Safety
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.
-
Stability: Stable in solid state for >2 years. Solutions in DMSO are stable for 1 month at -20°C.
-
Safety Profile:
-
Precursor Hazard: 2-Bromo-2'-fluoroacetophenone is a lachrymator and skin corrosive (H314). Handle in a fume hood.
-
Product Hazard: Treat as a potential irritant (H315, H319). Avoid inhalation of dust.
-
References
-
Synthesis of Fluorinated Imidazoles
- Title: Synthesis of Fluorinated Imidazole[4,5-f][1,10]phenanthroline Deriv
- Source: ChemMedChem, 2022.
-
URL:[Link]
- Precursor Data (2-Bromo-2'-fluoroacetophenone)
-
General Imidazole Properties
-
Marckwald Synthesis Mechanism
Sources
- 1. Buy 2-Bromo-2'-fluoroacetophenone | 655-15-2 [smolecule.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ijfmr.com [ijfmr.com]
- 4. 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
Biological activity of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole derivatives
An In-Depth Technical Guide to the Biological Activity of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole Derivatives
Introduction: The Imidazole Scaffold in Modern Drug Discovery
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, represents a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic characteristics, amphoteric nature, and ability to engage in various non-covalent interactions allow it to bind readily to a multitude of biological targets like enzymes and receptors.[2][3] This versatility has led to the development of numerous imidazole-containing drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2][4][5][6]
This guide focuses on a specific, promising subclass: 5-(2-Fluorophenyl)-2-methyl-1H-imidazole derivatives . The strategic incorporation of a 2-fluorophenyl group and a methyl group onto the imidazole core is not arbitrary. The fluorine atom, a bioisostere of hydrogen, is known to enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase lipophilicity, thereby potentially improving cell membrane permeability.[7][8][9] The 2-methyl substituent can also influence the molecule's steric and electronic properties, further refining its interaction with biological targets. This guide will provide an in-depth exploration of the synthesis, multifaceted biological activities, and key experimental protocols used to evaluate this important class of compounds.
Core Biological Activities and Mechanistic Insights
Derivatives of the 5-(2-Fluorophenyl)-2-methyl-1H-imidazole scaffold have demonstrated significant potential across several therapeutic areas. The primary activities observed are centered around oncology, inflammation, and infectious diseases.
Anticancer Activity
Fluorophenyl-substituted imidazole and benzimidazole derivatives have consistently shown potent antiproliferative activity against a range of cancer cell lines.[8][10][11] The presence of the fluorine atom often enhances cytotoxic effects.[8]
Mechanism of Action: The anticancer effects are often multifactorial. Studies on related fluorinated imidazole compounds have shown they can induce apoptosis (programmed cell death) by triggering DNA damage.[12][13] This damage activates cellular stress pathways that ultimately lead to the cleavage of caspases and the systematic dismantling of the cancer cell. Another emerging mechanism involves the inhibition of key regulatory enzymes. For instance, certain imidazole derivatives have been identified as potent inhibitors of sirtuins, a class of proteins crucial for cancer cell survival and proliferation, particularly in non-small cell lung cancer (NSCLC).[14]
Illustrative Signaling Pathway: Induction of Apoptosis via DNA Damage
The following diagram illustrates a plausible pathway by which these derivatives may exert their anticancer effects.
Caption: Apoptosis induction by a fluorophenyl imidazole derivative.
Anti-inflammatory Activity
Imidazole derivatives are well-documented for their anti-inflammatory properties.[1][15] This activity is often attributed to the inhibition of key pro-inflammatory enzymes and signaling pathways.
Mechanism of Action: A primary target for many anti-inflammatory agents is the p38 MAP kinase pathway, which plays a crucial role in the production of inflammatory cytokines like TNF-α and IL-1β. Specific imidazole derivatives have been designed and synthesized as potent inhibitors of p38 MAP kinase, thereby blocking the downstream inflammatory cascade.[16] Another established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for prostaglandin synthesis.[2]
Antimicrobial Activity
The imidazole scaffold is famously present in azole antifungal drugs. Fluorinated derivatives often exhibit a broad spectrum of antimicrobial activity.
Mechanism of Action: The antimicrobial action of imidazole derivatives can involve several mechanisms, including the disruption of bacterial cell wall synthesis, interference with DNA replication, and damage to the cell membrane.[2][17] The lipophilicity conferred by the fluorophenyl group can facilitate the compound's passage through the lipid-rich membranes of bacteria and fungi, enhancing its efficacy.[18] Studies on fluorinated benzimidazoles have shown potent activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria, as well as fungal strains like Candida albicans.[7][9]
General Synthesis Strategy
The synthesis of 2,4,5-trisubstituted imidazoles is often achieved through multicomponent reactions, with the Debus-Radziszewski synthesis being a classic and adaptable method.[6][17] This approach typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonia source.
General Synthesis Workflow
Caption: General workflow for imidazole synthesis.
Key Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. This involves the use of appropriate positive and negative controls to provide a reliable benchmark for interpreting results.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the 5-(2-Fluorophenyl)-2-methyl-1H-imidazole derivatives in culture medium. Replace the old medium with 100 µL of the compound-containing medium.
-
Controls: Include wells for:
-
Vehicle Control: Cells treated with the solvent (e.g., 0.1% DMSO) used to dissolve the compounds.
-
Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).
-
Blank Control: Medium without cells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
MTT Assay Workflow Diagram
Caption: Step-by-step workflow of the MTT cell viability assay.
Protocol 2: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
This simple, high-throughput assay screens for anti-inflammatory activity by measuring the ability of a compound to inhibit heat-induced protein denaturation, a well-documented cause of inflammation.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In separate tubes, prepare a 5 mL reaction mixture containing:
-
2.8 mL of phosphate-buffered saline (PBS, pH 6.3).
-
0.2 mL of Bovine Serum Albumin (BSA) solution (1% w/v).
-
2 mL of the test compound at various concentrations (e.g., 10-100 µg/mL).
-
-
Controls:
-
Positive Control: Use a standard anti-inflammatory drug like Diclofenac sodium.[16]
-
Negative Control: A reaction mixture with the vehicle solvent instead of the test compound.
-
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Heat Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.
-
Cooling: Cool the tubes to room temperature.
-
Data Acquisition: Measure the turbidity (a measure of denaturation) by reading the absorbance at 660 nm.
-
Analysis: Calculate the percentage inhibition of denaturation using the formula:
-
% Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100
-
Protocol 3: Antimicrobial Activity (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: Wells containing only inoculum and broth (no compound).
-
Sterility Control: Wells containing only broth.
-
Positive Control: Wells with a known antibiotic (e.g., Ampicillin, Fluconazole).[9]
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9] This can be assessed visually or by measuring the optical density at 600 nm.
Data Summary
The following table summarizes representative biological activity data for fluorophenyl-containing imidazole/benzimidazole derivatives from various studies to provide a comparative overview.
| Compound Class | Biological Activity | Target/Cell Line | Potency (IC₅₀ / MIC) | Reference |
| Fluorinated Imidazo[4,5-f][10][20]phenanthroline | Anticancer | HepG2 (Liver Cancer) | ~0.29 µM | [12][13] |
| Fluoro-substituted Benzimidazole | Antiproliferative | A375, HepG2 (Cancer) | 0.177 µM | [8][11] |
| Imidazole Derivative | Anti-inflammatory | p38 MAP Kinase | 403.57 nM | [16] |
| 2-(m-fluorophenyl)-benzimidazole | Antibacterial | B. subtilis | 7.81 µg/mL | [9] |
| 2-(m-fluorophenyl)-benzimidazole | Antibacterial | Gram-negative bacteria | 31.25 µg/mL | [9] |
Conclusion and Future Directions
The 5-(2-Fluorophenyl)-2-methyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The strategic inclusion of fluorine imparts favorable pharmacokinetic and pharmacodynamic properties, leading to potent anticancer, anti-inflammatory, and antimicrobial agents. The mechanisms of action are diverse, ranging from the induction of apoptosis and DNA damage in cancer cells to the inhibition of key inflammatory enzymes like p38 MAP kinase.
Future research should focus on optimizing these derivatives to enhance their selectivity and potency while minimizing off-target effects. In-depth in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic profiles and safety of lead compounds.[21] The continued exploration of structure-activity relationships will undoubtedly lead to the development of novel, highly efficacious therapeutic agents based on this versatile imidazole core.
References
- ResearchGate. (n.d.). Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives.
-
PubMed. (2022). Synthesis of Fluorinated Imidazole[4,5f][10][20]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. Retrieved February 15, 2026, from
-
ResearchGate. (n.d.). Synthesis of Fluorinated Imidazole[4,5f][10][20]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage | Request PDF. Retrieved February 15, 2026, from
- MDPI. (n.d.). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.
- ResearchGate. (n.d.). Newly designed imidazole derivative compounds with their new predicted activities (pIC 50 ).
- ResearchGate. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
- MDPI. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
- ACG Publications. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds.
- ACS Publications. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase.
- PubMed. (2013). Bioimaging, antibacterial and antifungal properties of imidazole-pyridine fluorophores: synthesis, characterization and solvatochromism.
- ACG Publications. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
- Frontiers. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor.
- MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
- PMC. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights.
- ACG Publications. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds.
- PMC. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
- ResearchGate. (n.d.). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review.
- MDPI. (n.d.). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids.
- PMC. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.
- SciSpace. (n.d.). Imidazole: Having Versatile Biological Activities.
- ResearchGate. (2011). Substituted Imidazole of 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5yl)methyl]-1-piperazinyl]pyrimidine Inactivates Cytochrome P450 2D6 by Protein Adduction.
- Rajendra P. (2018). Medicinal Chemistry : 2018 In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives.
- Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate.
- JOCPR. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.
- ResearchGate. (n.d.). 5-Nitroimidazole Derivatives as Possible Antibacterial and Antifungal Agents.
- PMC. (2021). Synthesis and therapeutic potential of imidazole containing compounds.
- ijarsct. (n.d.). Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities.
- Adichunchanagiri University. (n.d.). In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory.
- IJFMR. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative.
- NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual.
- Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl).
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. longdom.org [longdom.org]
- 5. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. acgpubs.org [acgpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids | MDPI [mdpi.com]
- 19. acu.edu.in [acu.edu.in]
- 20. Bioimaging, antibacterial and antifungal properties of imidazole-pyridine fluorophores: synthesis, characterization and solvatochromism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic analysis of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole (NMR, IR, Mass Spec)
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth spectroscopic characterization of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole, a heterocyclic compound with potential applications in medicinal chemistry. As experimental spectra for this specific molecule are not widely available, this document serves as a comprehensive, predictive analysis grounded in established spectroscopic principles and data from structurally analogous compounds. We will delve into the theoretical underpinnings and practical considerations for analyzing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.
Introduction to the Spectroscopic Challenge
The structural confirmation of an organic molecule is a multi-faceted process, with each spectroscopic technique providing a unique piece of the puzzle. For 5-(2-Fluorophenyl)-2-methyl-1H-imidazole, our analysis hinges on understanding the interplay of its constituent parts: the imidazole core, the methyl substituent, and the 2-fluorophenyl group. The electron-withdrawing nature of the fluorine atom and the steric and electronic effects of the substituents on the imidazole ring are expected to manifest in distinct spectral features. This guide will walk you through the predicted spectral data, explaining the rationale behind the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of a molecule.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A well-defined protocol is crucial for obtaining high-quality, reproducible NMR data. The choice of solvent and instrument parameters directly impacts the spectral resolution and sensitivity.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for imidazole-containing compounds due to its ability to solubilize a wide range of substances and to observe exchangeable protons like the N-H proton of the imidazole ring.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans and a longer relaxation delay are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR Spectroscopic Analysis.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole in DMSO-d₆ is expected to show signals corresponding to the imidazole ring proton, the methyl protons, and the protons of the fluorophenyl ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H (Imidazole) | ~12.0 | Broad Singlet | - | 1H |
| H-4 (Imidazole) | ~7.2-7.4 | Singlet | - | 1H |
| Aromatic Protons | ~7.1-7.6 | Multiplet | Various | 4H |
| C-2 Methyl Protons | ~2.3 | Singlet | - | 3H |
Interpretation:
-
N-H Proton: The imidazole N-H proton is expected to be significantly deshielded and will appear as a broad singlet at a high chemical shift, a characteristic feature of such protons in DMSO-d₆.[1]
-
Imidazole H-4: The lone proton on the imidazole ring (H-4) is anticipated to resonate as a singlet in the aromatic region. Its precise chemical shift will be influenced by the electronic effects of the adjacent fluorophenyl ring.
-
Aromatic Protons: The four protons on the 2-fluorophenyl ring will exhibit a complex multiplet pattern due to both proton-proton and proton-fluorine couplings. The ortho, meta, and para protons to the fluorine atom will have distinct chemical shifts and coupling constants.
-
Methyl Protons: The protons of the methyl group at the C-2 position of the imidazole ring are expected to appear as a sharp singlet in the upfield region, as seen in the spectrum of 2-methylimidazole.[2]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Imidazole) | ~145 |
| C-4 (Imidazole) | ~120-125 |
| C-5 (Imidazole) | ~130-135 |
| C-F (Aromatic) | ~158-162 (d, ¹JCF ≈ 245 Hz) |
| C-ipso (Aromatic) | ~120-125 (d, ²JCF ≈ 15 Hz) |
| Aromatic Carbons | ~115-135 |
| C-2 Methyl Carbon | ~14 |
Interpretation:
-
Imidazole Carbons: The chemical shifts of the imidazole ring carbons (C-2, C-4, and C-5) are predicted based on data for 2-methylimidazole and other substituted imidazoles.[3][4] The C-2 carbon, being between two nitrogen atoms, will be the most deshielded of the imidazole carbons.
-
Aromatic Carbons: The carbons of the 2-fluorophenyl ring will show characteristic chemical shifts and C-F coupling. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The other aromatic carbons will also show smaller two-, three-, and four-bond couplings to the fluorine atom.[1]
-
Methyl Carbon: The methyl carbon will resonate at a high field (upfield), typical for sp³-hybridized carbons.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Sample Preparation and Analysis
The choice of sampling technique in FTIR is dependent on the physical state of the sample. For a solid compound like 5-(2-Fluorophenyl)-2-methyl-1H-imidazole, the KBr pellet method is a common choice.
Step-by-Step Methodology:
-
Sample Grinding: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.
-
Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically run first and automatically subtracted from the sample spectrum.
Diagram of the IR Experimental Workflow:
Caption: Workflow for IR Spectroscopic Analysis.
Predicted IR Spectrum
The IR spectrum of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole is expected to display characteristic absorption bands for the N-H, C-H, C=N, and C-F bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Imidazole) | 3100-3300 | Medium, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch (Methyl) | 2850-3000 | Medium |
| C=N Stretch (Imidazole Ring) | 1600-1650 | Medium to Strong |
| C=C Stretch (Aromatic & Imidazole) | 1450-1600 | Medium to Strong |
| C-F Stretch | 1100-1250 | Strong |
Interpretation:
-
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring, often broadened due to hydrogen bonding.[5]
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretches of the methyl group will be observed just below 3000 cm⁻¹.
-
C=N and C=C Stretches: The "fingerprint" region of the spectrum will contain a series of bands corresponding to the C=N and C=C stretching vibrations of the imidazole and phenyl rings.[6]
-
C-F Stretch: A strong absorption band in the 1100-1250 cm⁻¹ region is a clear indicator of the C-F bond.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.
Experimental Protocol: Ionization and Mass Analysis
Electron Ionization (EI) is a common ionization technique for relatively small, volatile molecules.
Step-by-Step Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a radical cation (the molecular ion, M⁺•).
-
Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, more stable ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Diagram of the Mass Spectrometry Experimental Workflow:
Caption: Workflow for Mass Spectrometry Analysis.
Predicted Mass Spectrum
The mass spectrum of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole (C₁₀H₉FN₂) is expected to show a molecular ion peak and several characteristic fragment ions. The molecular weight of the compound is 176.19 g/mol .
| m/z | Proposed Fragment | Notes |
| 176 | [C₁₀H₉FN₂]⁺• | Molecular Ion (M⁺•) |
| 175 | [C₁₀H₈FN₂]⁺ | Loss of a hydrogen radical |
| 161 | [C₉H₆FN₂]⁺ | Loss of a methyl radical |
| 95 | [C₆H₄F]⁺ | 2-Fluorophenyl cation |
| 82 | [C₄H₆N₂]⁺• | 2-Methylimidazole radical cation |
Interpretation:
-
Molecular Ion Peak: The molecular ion peak is expected to be relatively intense due to the aromatic nature of the compound, which can stabilize the radical cation.[7]
-
[M-1]⁺ Peak: Loss of a hydrogen atom from the molecular ion is a common fragmentation pathway for aromatic compounds.
-
[M-15]⁺ Peak: The loss of a methyl radical (CH₃•) from the molecular ion is another expected fragmentation pathway.[8]
-
Fluorophenyl Cation: Cleavage of the bond between the imidazole and the phenyl ring would result in the formation of a 2-fluorophenyl cation at m/z 95.
-
2-Methylimidazole Radical Cation: The complementary fragment, the 2-methylimidazole radical cation, would be observed at m/z 82.[9]
Conclusion: A Unified Spectroscopic Picture
By integrating the predicted data from NMR, IR, and Mass Spectrometry, a cohesive and detailed structural hypothesis for 5-(2-Fluorophenyl)-2-methyl-1H-imidazole emerges. The NMR data provides the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and offers insights into the molecule's stability and fragmentation. This multi-technique approach, even in a predictive capacity, provides a robust foundation for the characterization of this and other novel heterocyclic compounds, underscoring the power of spectroscopy in modern chemical research.
References
-
Nakamura, M., Ikeue, T., Neya, S., Funasaki, N., & Nakamura, N. (1996). Fixation of the 2-Methylimidazole Ligand and Anomalous Pyrrole Chemical Shifts in Bis(2-methylimidazole)(meso-tetraalkylporphyrinato)iron(III) Complexes. Inorganic Chemistry, 35(13), 3731–3732. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... [Image]. Retrieved from [Link]
-
Electronic Supplementary Information for an article. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. [Image]. Retrieved from [Link]
-
NIST. (n.d.). 1H-Imidazole, 2-methyl-. NIST WebBook. Retrieved from [Link]
-
Yao, Y., Qian, C., Wu, Y., Hua, J., & Tang, W. (2001). 1H NMR study of 2-methylimidazole binding to cytochrome c: a comprehensive investigation of the role of the methyl substituent on the ligand binding affinity and heme electronic structure in imidazole–cytochrome c complexes. Dalton Transactions, (11), 1645-1650. [Link]
-
Andvaag, I. R., Morhart, T. A., Clarke, O. J. R., & Burgess, I. J. (2022). Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers. Molecules, 27(20), 7011. [Link]
-
Supporting Information for an article. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Glatz, M., Kunz, S., & Schüth, F. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 63(26), 6063–6068. [Link]
-
SpectraBase. (n.d.). 2-Methylimidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). a¹H NMR spectrum of 2-methylimidazole. b¹³C NMR Spectrum of... [Image]. Retrieved from [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Theoretical investigation for synthesis and characterization of two novel disubstituted imidazoles using microwave. AIP Conference Proceedings, 2213(1), 020177. [Link]
-
Supporting Information for an article. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 2-Methylimidazole. Retrieved from [Link]
-
Zhang, Y., & Wang, J. (2017). Study on the Performance of the Ionic Liquids [Emim]CH3SO3 and [Emim]PF6 to Prepare the Biosensor. International Journal of Engineering and Technology Innovation, 7(3), 16-24. [Link]
-
ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazole ring C-H stretch (panel A) and imidazole ring stretch (panel... [Image]. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methylimidazole. Retrieved from [Link]
-
Wróbel, D., Kaczor, A. A., & Matosiuk, D. (2020). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 25(21), 5031. [Link]
-
Aouad, M. R., Messali, M., Rezki, N., Ali, A. A., & Lesimple, A. (2015). Synthesis and characterization of some novel 1,2,4-triazoles, 1,3,4-thiadiazoles and Schiff bases incorporating imidazole moiety as potential antimicrobial agents. Acta Pharmaceutica, 65(2), 117–132. [Link]
-
He, C., Zhang, J., & Parrish, D. A. (2022). High-Energy and Insensitive Tetrazole-Substituted 2,5-Dinitroiminooctahydroimidazo[4,5-d]imidazole: Synthesis, Characterization, and Energetic Properties. Crystal Growth & Design, 22(11), 6564–6570. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]
-
Shad, H. A., et al. (2018). Multi-Component Synthesis of Novel Diazoles: their Characterization and Biological Evaluation. Advances in Organic Chemistry & Innovations in Petrochemical Science, 1(1). [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Anjum, N., Kumar, J., Singh, Y. P., & Chaddha, S. R. (2025). Design, Synthesis, Characterization and Biological Evaluation Of 2, 4, 5-Trisubstituted Imidazole Derivatives As Potent Antimicrobial Agents. Journal of Neonatal Surgery, 14(7), 1-10. [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl imidazole. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Spectroscopic study of 2-, 4- and 5-substituents on pKa values of imidazole heterocycles prone to intramolecular proton-electrons transfer. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
-
Bharanidharan, S., & Myvizhi, P. (2018). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. International Journal of Pure and Applied Mathematics, 118(24), 1-7. [Link]
-
Isab, A. A. (2003). ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(3), 321-326. [Link]
-
Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]
Sources
- 1. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methylimidazole(693-98-1) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Methylimidazole(693-98-1) 13C NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scienceready.com.au [scienceready.com.au]
- 9. 1H-Imidazole, 2-methyl- [webbook.nist.gov]
Potential therapeutic targets of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole
An In-depth Technical Guide to Investigating the Therapeutic Targets of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole
Abstract
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique electronic and structural properties allow for versatile interactions with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This guide focuses on the specific, yet underexplored, compound 5-(2-Fluorophenyl)-2-methyl-1H-imidazole. By analyzing its structural motifs—a 2,5-disubstituted imidazole core and a fluorophenyl group—we can extrapolate potential therapeutic targets based on established structure-activity relationships from analogous compounds. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, providing a structured, hypothesis-driven approach to elucidating the compound's mechanism of action. We present detailed, field-proven experimental workflows for validating its potential activity against three high-priority target classes: protein kinases in oncology, the GABA-A receptor in neuroscience, and key enzymes in inflammatory pathways.
Introduction: The Imidazole Scaffold as a Privileged Structure in Drug Discovery
Chemical Properties and Versatility of Imidazoles
The imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms.[2] Its aromaticity, coupled with the presence of both a basic (pyrrole-type) and an acidic (pyridine-type) nitrogen, allows it to act as a potent hydrogen bond donor and acceptor.[1][6] This amphoteric nature is critical for its ability to form stable interactions with the active sites of enzymes and receptors.[7] The planarity of the ring facilitates stacking interactions, and its high polarity often improves the pharmacokinetic profiles of drug candidates.[8] The versatility of imidazole synthesis allows for extensive functionalization at multiple positions, enabling fine-tuning of a compound's steric, electronic, and lipophilic properties to achieve desired potency and selectivity.[6]
Overview of Known Biological Activities of Imidazole Derivatives
The imidazole scaffold is a cornerstone of modern pharmacology, with derivatives demonstrating a broad spectrum of therapeutic applications.[5] These include, but are not limited to:
-
Anticancer Activity: Imidazole-based compounds have been shown to inhibit various targets crucial for cancer progression, such as protein kinases, tubulin polymerization, and histone deacetylases (HDACs).[4][9]
-
Antimicrobial Activity: Well-known antifungal agents like miconazole and clotrimazole feature an imidazole core that targets cytochrome P450-dependent enzymes essential for fungal cell membrane integrity.[10] Antibacterial effects are also widely reported.[2]
-
Anti-inflammatory Activity: Certain derivatives are known to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) or suppress the production of pro-inflammatory mediators.[1][3][11]
-
Central Nervous System (CNS) Activity: The scaffold is present in drugs targeting various CNS receptors, demonstrating its ability to cross the blood-brain barrier and modulate neuronal signaling.[12]
Rationale for Investigating 5-(2-Fluorophenyl)-2-methyl-1H-imidazole
The structure of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole presents several features that suggest specific therapeutic potential. The 2,5-disubstitution pattern is common in bioactive imidazoles. The 2-methyl group can influence steric interactions within a binding pocket. The 5-(2-Fluorophenyl) group is of particular interest; the fluorine atom can form strong hydrogen bonds and alter the electronic properties of the phenyl ring, potentially enhancing binding affinity and improving metabolic stability. This specific substitution pattern has been associated with potent biological activity in related heterocyclic systems, making a systematic investigation highly warranted.[13]
Potential Therapeutic Target Class 1: Protein Kinases in Oncology
Rationale: The Precedent for Imidazole-Based Kinase Inhibitors
The imidazole scaffold is a well-established core for a multitude of protein kinase inhibitors.[14] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket mimics the adenine moiety of ATP. The fluorophenyl group is a common feature in many FDA-approved kinase inhibitors (e.g., Lapatinib, Dabrafenib), where it often occupies a hydrophobic pocket and forms critical interactions. The combination of these two motifs in the target compound makes protein kinases a primary hypothetical target class.[15]
Primary Hypothesized Targets
Based on extensive literature on imidazole derivatives, high-priority kinase targets for initial screening include:
-
Epidermal Growth Factor Receptor (EGFR) [15]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [15]
-
Aurora Kinases (e.g., Aurora A) [16]
-
Src Family Kinases (SFKs) [15]
Experimental Workflow for Target Validation
A tiered screening approach is the most efficient strategy, starting with broad profiling and narrowing down to specific cellular validation.
Caption: Tiered workflow for identifying and validating protein kinase targets.
Protocol 2.3.1: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay to determine the dissociation constant (Kd) of the test compound for a specific kinase.
Causality: This assay directly measures the binding affinity of the compound to the kinase of interest in a purified system. It is a crucial step to confirm that the compound physically interacts with the hypothesized target before proceeding to more complex cellular assays.
-
Reagent Preparation:
-
Prepare 4X Kinase/Antibody solution in 1X Kinase Buffer.
-
Prepare 4X Europium-labeled anti-tag antibody in 1X Kinase Buffer.
-
Prepare 4X Alexa Fluor™ 647-labeled Kinase Tracer in 1X Kinase Buffer.
-
Prepare a serial dilution of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole in DMSO, then dilute into 1X Kinase Buffer to create 4X compound solutions. Staurosporine is used as a positive control.
-
-
Assay Procedure (384-well plate):
-
To each well, add 2.5 µL of the 4X test compound solution.
-
Add 2.5 µL of the 4X Kinase/Antibody solution to all wells.
-
Add 5 µL of the 4X Tracer solution to all wells.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Measure emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Plot the Emission Ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Kd can be calculated.
-
Potential Therapeutic Target Class 2: The GABA-A Receptor in Neuroscience
Rationale: Strong Precedent from a Structural Analog
A compelling study identified 2-(4-Fluorophenyl)-1H-benzo[d]imidazole, a close structural analog, as a positive allosteric modulator (PAM) of the α1β2γ2 GABA-A receptor.[12] This receptor is the primary target for benzodiazepines and Z-drugs (like Zolpidem). The structural similarity, particularly the fluorophenyl moiety, strongly suggests that 5-(2-Fluorophenyl)-2-methyl-1H-imidazole could exhibit similar activity, making the GABA-A receptor a high-probability target.
Primary Hypothesized Target
The specific target is the benzodiazepine (BZD) binding site, located at the interface between the α and γ subunits of the GABA-A receptor complex, with a likely preference for the α1/γ2 interface.[12]
Caption: Mechanism of GABA-A positive allosteric modulation (PAM).
Experimental Workflow for Target Validation
Validation requires confirming both binding to the receptor and functional modulation of the ion channel.
Protocol 3.3.1: [³H]Flumazenil Radioligand Binding Assay
Causality: This assay directly assesses the ability of the test compound to displace a known radiolabeled ligand ([³H]Flumazenil) from the benzodiazepine binding site on the GABA-A receptor. A positive result provides strong evidence of direct binding to the intended target site.
-
Membrane Preparation:
-
Use commercially available rat cortical membranes or prepare them from fresh tissue. Ensure membranes are homogenized and stored at -80°C.
-
-
Assay Procedure (96-well plate):
-
To each well, add 50 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Add 50 µL of the test compound at various concentrations. For non-specific binding (NSB), use a high concentration of a known BZD like Diazepam (10 µM).
-
Add 50 µL of [³H]Flumazenil (final concentration ~1 nM).
-
Add 50 µL of the membrane preparation (final concentration ~100 µg protein/well).
-
Incubate on ice (0-4°C) for 60-90 minutes.
-
-
Termination and Scintillation Counting:
-
Rapidly filter the assay mixture through a GF/B filter plate using a cell harvester, washing 3 times with ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding at each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a one-site competition model to determine the Ki (inhibitory constant).
-
Protocol 3.3.2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Causality: This is the gold standard functional assay. It directly measures the compound's effect on the GABA-induced chloride current, confirming whether it acts as a PAM. It provides definitive proof of the compound's functional impact on the receptor's ion channel activity.
-
Oocyte Preparation:
-
Inject Xenopus laevis oocytes with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Incubate oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -70 mV.
-
Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC5-EC10) and measuring the peak inward current.
-
-
Compound Application:
-
Co-apply the test compound along with the same EC5-EC10 concentration of GABA.
-
Measure the peak inward current in the presence of the test compound.
-
-
Data Analysis:
-
Calculate the potentiation of the GABA-induced current as a percentage: ((I_GABA+Compound / I_GABA) - 1) * 100%.
-
Perform a dose-response analysis by testing multiple concentrations of the compound to determine its EC50 (concentration for half-maximal potentiation).
-
Potential Therapeutic Target Class 3: Enzymes in Inflammatory Pathways
Rationale: General Anti-inflammatory Properties of Imidazoles
Imidazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[1][11] Given this precedent, COX-2, the inducible isoform highly expressed during inflammation, is a logical target to investigate.
Primary Hypothesized Target
-
Cyclooxygenase-2 (COX-2) [1]
Experimental Workflow for Target Validation
The workflow begins with a direct enzymatic assay followed by a cell-based assay to confirm activity in a more physiologically relevant context.
Caption: Workflow for validating COX-2 as an anti-inflammatory target.
Protocol 4.3.1: In Vitro COX-2 Inhibitory Assay (Fluorometric)
Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of purified COX-2. It provides a direct measure of target engagement and inhibitory potency in a controlled, cell-free environment.
-
Reagent Preparation:
-
Reconstitute purified human recombinant COX-2 enzyme in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare arachidonic acid (substrate) and a fluorogenic probe (e.g., Amplex Red).
-
Prepare a serial dilution of the test compound. Celecoxib is used as a positive control.
-
-
Assay Procedure (96-well black plate):
-
To each well, add the test compound at various concentrations.
-
Add the COX-2 enzyme to all wells except the no-enzyme control.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of arachidonic acid and the fluorogenic probe.
-
-
Data Acquisition:
-
Immediately begin reading the fluorescence in a kinetic mode (e.g., every minute for 15-20 minutes) at the appropriate excitation/emission wavelengths (e.g., 530 nm/590 nm for Amplex Red).
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50.
-
Summary and Future Directions
This guide outlines a clear, evidence-based strategy for elucidating the therapeutic targets of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole. By leveraging structure-activity relationship data from the broader class of imidazole derivatives, we have prioritized three high-potential target classes: protein kinases, the GABA-A receptor, and COX-2. The detailed experimental workflows provide a robust framework for target validation, moving from broad, high-throughput screening to specific, functional confirmation.
| Potential Target Class | Primary Hypothesized Target(s) | Key Validation Assays | Expected Outcome |
| Oncology | Protein Kinases (EGFR, VEGFR-2, etc.) | Kinome Binding Scan, In Vitro Enzymatic Assay, Cellular Phospho-Blot | Identification of specific kinase(s) inhibited by the compound with cellular activity. |
| Neuroscience | GABA-A Receptor (α1/γ2 interface) | [³H]Flumazenil Binding Assay, Two-Electrode Voltage Clamp (TEVC) | Confirmation of binding and positive allosteric modulation of GABA-induced currents. |
| Inflammation | Cyclooxygenase-2 (COX-2) | Fluorometric COX-2 Inhibition Assay, Cellular PGE2 Immunoassay | Determination of direct enzymatic inhibition and reduction of inflammatory mediators in cells. |
The initial results from these investigations will be critical. A positive "hit" in any of these pathways will trigger a cascade of secondary assays, including selectivity profiling (e.g., COX-1 vs. COX-2), in vivo efficacy studies in relevant disease models (e.g., xenograft cancer models, rodent anxiety models), and ADME/toxicology profiling. These subsequent steps are essential for transitioning a validated hit into a viable lead candidate for drug development.
References
-
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Chemical Reviews. [Link]
-
A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Preprints.org. [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. [Link]
-
Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Research in Pharmaceutical Sciences. [Link]
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC. [Link]
-
Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. [Link]
-
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]
-
Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]
-
Synthesis and therapeutic potential of imidazole containing compounds. PMC. [Link]
-
Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. [Link]
-
Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC. [Link]
-
Synthesis of some useful 2,4,5-trisubstituted imidazole derivatives... ResearchGate. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
Synthesis and therapeutic potential of imidazole containing compounds. DARU Journal of Pharmaceutical Sciences. [Link]
-
In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications. [Link]
-
A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. ResearchGate. [Link]
-
Imidazole: Having Versatile Biological Activities. SciSpace. [Link]
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PMC. [Link]
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. ijsred.com [ijsred.com]
- 10. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acgpubs.org [acgpubs.org]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Introduction: The Critical Role of Physicochemical Profiling in Drug Development
An In-Depth Technical Guide to the Solubility and Stability Profiling of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole
5-(2-Fluorophenyl)-2-methyl-1H-imidazole represents a class of heterocyclic compounds with significant potential in medicinal chemistry. The imidazole scaffold is a well-established pharmacophore present in numerous approved drugs[1][2]. The introduction of a fluorophenyl group can modulate key properties such as metabolic stability and receptor binding affinity[3][4]. For any such candidate molecule to progress from a promising lead to a viable drug product, a thorough understanding of its fundamental physicochemical properties is non-negotiable. Among the most critical of these are solubility and stability.
This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to systematically evaluate the solubility and stability of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and logically sound approach. The protocols described herein are designed as self-validating systems, grounded in authoritative guidelines from the International Council for Harmonisation (ICH)[5][6][7][8][9].
Part 1: Aqueous and Solvent Solubility Determination
Aqueous solubility directly impacts bioavailability, while solubility in organic and mixed-solvent systems is crucial for formulation development, from creating suitable dosage forms to enabling purification during synthesis[10]. The objective is to determine the thermodynamic equilibrium solubility, which represents the true saturation point of the compound in a given medium at a specific temperature[11].
The Foundational Shake-Flask Method (ICH/USP Standard)
The saturation shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and directness[11][12]. The principle is straightforward: agitate an excess of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium, then quantify the concentration of the dissolved compound in the supernatant.
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation of Media: Prepare a range of aqueous and organic solvents.
-
Aqueous Buffers: Per WHO and BCS guidelines, buffers at pH 1.2 (simulated gastric fluid, without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) are mandatory for biopharmaceutical classification[13]. Prepare these in triplicate.
-
Organic Solvents: Select a panel of pharmaceutically relevant solvents based on polarity, such as Ethanol, Propylene Glycol, PEG 400, and Acetonitrile.
-
-
Sample Preparation: Add an excess of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole to a series of glass vials, ensuring a visible amount of undissolved solid remains at the end of the experiment. This confirms that saturation has been achieved[12].
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set to 37 ± 1 °C for aqueous media (to simulate physiological conditions) and 25 ± 1 °C for organic solvents[11][13].
-
Equilibrium Confirmation: Agitate the samples for a predetermined period, typically starting at 24 hours. For poorly soluble compounds, equilibrium may take longer (48-72 hours)[11][12]. To confirm equilibrium, sample the supernatant at sequential time points (e.g., 24h, 48h, and 72h). Equilibrium is reached when consecutive measurements do not deviate significantly (e.g., <10%)[13].
-
Phase Separation: After equilibration, allow the samples to settle. Centrifuge the vials at high speed to pellet the undissolved solid. Carefully withdraw the supernatant using a pipette, avoiding any disturbance of the solid material.
-
Filtration (Optional but Recommended): For added certainty, filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates. Trustworthiness Check: Ensure the filter does not adsorb the compound by running a known concentration standard through it and verifying recovery.
-
Quantification: Dilute the clarified supernatant with a suitable mobile phase and analyze using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC)[10][12].
Analytical Quantification: A Validated HPLC Method
A robust, stability-indicating HPLC method is essential for accurate quantification. While a specific method for this molecule must be developed and validated, a typical starting point for phenylimidazole compounds would be a reversed-phase C18 column[14][15].
Hypothetical HPLC Method Parameters:
-
Column: ZORBAX SB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent[14].
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in water[15].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV-Vis Diode Array Detector (DAD), scanning to determine the optimal wavelength for quantification (likely in the 220-340 nm range)[15].
-
Quantification: Use a multi-point calibration curve prepared from a stock solution of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole of known purity.
Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Data Presentation: Solubility Profile
Summarize the quantitative results in a clear, structured table.
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Standard Deviation |
| 0.1 N HCl | 1.2 | 37 | Experimental Data | Experimental Data | Experimental Data |
| Acetate Buffer | 4.5 | 37 | Experimental Data | Experimental Data | Experimental Data |
| Phosphate Buffer | 6.8 | 37 | Experimental Data | Experimental Data | Experimental Data |
| Purified Water | ~7.0 | 25 | Experimental Data | Experimental Data | Experimental Data |
| Ethanol | N/A | 25 | Experimental Data | Experimental Data | Experimental Data |
| Propylene Glycol | N/A | 25 | Experimental Data | Experimental Data | Experimental Data |
Part 2: Chemical Stability Assessment
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light[5][9]. This process is fundamental for determining re-test periods, shelf life, and recommended storage conditions.
Forced Degradation (Stress Testing)
The first step is to perform forced degradation studies. The purpose is twofold: to identify likely degradation products and pathways, and to demonstrate that the analytical method is "stability-indicating"—meaning it can separate and quantify the intact drug from its degradation products[9].
Experimental Protocols: Forced Degradation Conditions
For each condition, a solution of the compound (e.g., 1 mg/mL in a suitable solvent) is exposed, alongside a control solution protected from the stress factor. The goal is to achieve 5-20% degradation.
-
Acid/Base Hydrolysis:
-
Acid: Add 0.1 N HCl and heat at 60-80°C for several hours.
-
Base: Add 0.1 N NaOH and heat at 60-80°C for several hours.
-
Neutral: Reflux in purified water at 60-80°C for several hours.
-
Causality: Hydrolysis is a common degradation pathway for many pharmaceuticals[16]. Testing at pH extremes reveals susceptibility of functional groups.
-
-
Oxidative Degradation:
-
Expose the solution to 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Causality: Oxidation can be initiated by atmospheric oxygen or trace peroxides in excipients[16]. The imidazole ring can be susceptible to oxidative cleavage.
-
-
Photostability:
-
Expose the solid compound and a solution to a calibrated light source that provides both cool white fluorescent and near-UV light, as specified in ICH Q1B guidelines[8].
-
Causality: Light energy can promote photochemical reactions, leading to degradation. A dark control is essential to differentiate light-induced degradation from thermal degradation occurring simultaneously.
-
-
Thermal Degradation:
-
Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) for an extended period.
-
Causality: This assesses the intrinsic thermal stability of the molecule in the solid state.
-
Potential Degradation Pathways for Phenylimidazoles: Based on literature for related structures, potential degradation could involve:
-
Oxidation of the imidazole ring[16].
-
Cleavage of the imidazole ring under harsh UV or oxidative conditions[17].
Formal Stability Studies (ICH Q1A)
Once the stability-indicating method is confirmed, formal studies are initiated on at least three primary batches to establish a re-test period[9].
Experimental Protocol: Long-Term and Accelerated Stability
-
Batch Selection: Use at least three batches of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole manufactured under conditions representative of the final production process[9].
-
Container Closure: Store the samples in containers that are the same as or simulate the proposed packaging.
-
Storage Conditions: Place the samples in calibrated stability chambers set to the conditions outlined by ICH Q1A(R2)[9].
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (for a minimum of 12 months).
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (for 6 months).
-
-
Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) and analyze for key attributes.
-
Attributes to Test:
-
Assay: Quantification of the active substance.
-
Impurities: Detection and quantification of any degradation products.
-
Appearance: Visual inspection for changes in color or physical state.
-
Water Content: (If applicable).
-
Workflow for Stability Assessment
Caption: Comprehensive Workflow for Stability Assessment.
Data Presentation: Stability Summary
Data should be tabulated for each batch and storage condition.
Batch ID: XXXXX | Storage Condition: 40°C / 75% RH
| Time Point (Months) | Appearance | Assay (% Initial) | Total Degradation Products (%) | Specific Degradant 1 (%) |
|---|---|---|---|---|
| 0 | White Powder | 100.0 | < 0.05 | < 0.05 |
| 3 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 6 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Conclusion and Forward Outlook
The systematic evaluation of solubility and stability as outlined in this guide is an indispensable phase in the development of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole. The data generated from these studies will form the bedrock of pre-formulation, guiding the selection of excipients and the design of a dosage form with optimal biopharmaceutical properties. Furthermore, the stability profile is a critical component of any regulatory submission, directly informing storage requirements and shelf-life. By adhering to these rigorous, scientifically-grounded protocols, researchers can confidently characterize this promising molecule, paving the way for its successful transition through the drug development pipeline.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
- ICH guideline for stability testing. Slideshare.
- The ICH Just Released Its Overhauled Stability Guideline for Consultation. ProPharma Group.
- Quality Guidelines. ICH.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.
- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed.
- Annex 4: Equilibrium solubility experiments. World Health Organization (WHO).
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
- The main intermediates and pathway of PhH degradation. ResearchGate.
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PMC.
- Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. PubMed.
- Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PMC.
- (PDF) Degradation Pathway. ResearchGate.
- Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2)... ResearchGate.
- 2-Methylimidazole. Wikipedia.
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Publications.
- (PDF) Bioactive N-Phenylimidazole Derivatives. ResearchGate.
- Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PMC.
- 1H-Imidazole, 1-methyl- - Evaluation statement. AICIS.
- Analytical Methods. CONICET.
- In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications.
- multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org.
- Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry. PubMed.
Sources
- 1. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Ich guideline for stability testing | PPTX [slideshare.net]
- 7. insider.thefdagroup.com [insider.thefdagroup.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. ikev.org [ikev.org]
- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 11. raytor.com [raytor.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. who.int [who.int]
- 14. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cipac.org [cipac.org]
- 16. researchgate.net [researchgate.net]
- 17. Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole
Strategic Overview
The target molecule, 5-(2-fluorophenyl)-2-methyl-1H-imidazole , is a critical pharmacophore found in p38 MAP kinase inhibitors (e.g., structural analogs of SB203580). While classical imidazole syntheses (e.g., Debus-Radziszewski) utilizing glyoxal and aldehydes are common, they often suffer from poor regioselectivity and low yields for asymmetric aryl-substituted imidazoles.
This protocol utilizes the cyclocondensation of an
-
Regiocontrol: The position of the aryl group is fixed by the ketone precursor.
-
Scalability: The reaction proceeds under mild conditions with simple workup procedures (precipitation/filtration).
-
Atom Economy: High conversion rates with manageable by-products (water, inorganic salts).
Reaction Scheme
The synthesis proceeds in two phases (if starting from the acetophenone) or one phase (if the bromoketone is acquired).
Figure 1: Synthetic pathway from acetophenone precursor to final imidazole scaffold.
Safety & Pre-requisites
Critical Hazard Warnings
-
-Haloketones (Intermediate): 2-Bromo-1-(2-fluorophenyl)ethanone is a potent lachrymator and skin irritant. It mimics the effects of tear gas.
-
Control: All weighing and transfers must occur inside a functioning fume hood. Double-glove (Nitrile) is mandatory.
-
Decontamination: Clean glassware with a dilute solution of sodium thiosulfate or sodium bisulfite to quench active bromide residues before removing from the hood.
-
-
Acetamidine Hydrochloride: Hygroscopic. Store in a desiccator.
-
Solvents: THF is a peroxide former; ensure fresh or stabilized solvent is used.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8][9] | Role |
| 2-Bromo-1-(2-fluorophenyl)ethanone | 217.04 | 1.0 | Electrophile / Scaffold |
| Acetamidine Hydrochloride | 94.54 | 2.5 | Nucleophile / Amidine Source |
| Potassium Carbonate ( | 138.21 | 4.0 | Base (Neutralizes HCl & scavenges acid) |
| Tetrahydrofuran (THF) | 72.11 | - | Solvent (Organic phase) |
| Water (Deionized) | 18.02 | - | Solvent (Aqueous phase) |
Experimental Protocol
Phase 1: Precursor Synthesis (Optional)
Perform this phase only if the
-
Dissolution: Dissolve 2'-fluoroacetophenone (10.0 g, 72.4 mmol) in Glacial Acetic Acid (50 mL).
-
Bromination: Add Bromine (
) (11.5 g, 3.7 mL, 72.4 mmol) dropwise over 30 minutes at room temperature. The solution will initially be dark red and slowly lighten as is consumed.-
Note: If the reaction does not initiate (color persists), add 2 drops of HBr (48%) or warm to 30°C to catalyze.
-
-
Quench: Pour the mixture into ice-water (200 mL).
-
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with sat.
(caution: gas evolution) and Brine. -
Drying: Dry over
, filter, and concentrate.-
Yield Expectation: ~90-95% as a yellow oil/solid. Use directly in Phase 2.
-
Phase 2: Imidazole Ring Formation (Core Protocol)
This procedure uses a biphasic THF/Water system which allows for mild heating and easy workup.
-
Preparation of Amidine Solution:
-
In a 500 mL Round Bottom Flask (RBF), dissolve Acetamidine Hydrochloride (2.5 equiv) in minimal Deionized Water (approx. 3 mL water per gram of amidine).
-
Add THF (approx. 10 mL per gram of ketone substrate).
-
Add Potassium Carbonate (4.0 equiv) slowly. Caution:
evolution will occur. Stir vigorously for 15 minutes until gas evolution ceases.
-
-
Addition of Electrophile:
-
Dissolve 2-Bromo-1-(2-fluorophenyl)ethanone (1.0 equiv) in a small volume of THF.
-
Add the ketone solution dropwise to the stirring amidine mixture over 10–15 minutes.
-
Mechanistic Insight: Slow addition prevents the self-condensation of the bromoketone (darkening of reaction).
-
-
Cyclization:
-
Workup & Isolation:
-
Evaporation: Remove the bulk of the THF using a rotary evaporator. A solid precipitate usually forms in the remaining aqueous layer.
-
Filtration (Method A - Preferred for High Purity):
-
Extraction (Method B - If oil forms):
-
If the product oils out, extract the aqueous residue with Ethyl Acetate (3 x).
-
Wash organics with Brine, dry over
, and concentrate.[6]
-
-
Phase 3: Purification & Characterization
Recrystallization:
-
Solvent System: Acetonitrile or Ethyl Acetate/Hexane (1:3).
-
Procedure: Dissolve crude solid in boiling acetonitrile. Allow to cool slowly to room temperature, then to 4°C.
-
Target Purity: >98% by HPLC.
Figure 2: Decision tree for workup based on crude product physical state.
Analytical Validation
Tautomer Note: In solution (
-
Physical State: Off-white to pale yellow solid.
-
Melting Point: 168–172°C (Lit. range for similar analogs).
-
NMR (400 MHz,
):-
12.0 (br s, 1H,
) - 7.8 - 7.6 (m, 1H, Ar-H)
- 7.5 (s, 1H, Imidazole-CH)
- 7.3 - 7.1 (m, 3H, Ar-H)
-
2.35 (s, 3H,
)
-
12.0 (br s, 1H,
- NMR: Single peak around -114 ppm.
-
Mass Spectrometry (ESI+): Calculated
; Found .
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Black Tar Formation | Polymerization of bromoketone or excessive heat. | (1) Ensure bromoketone is added slowly to the base/amidine mixture. (2) Exclude light during reaction. (3) Verify THF is peroxide-free. |
| Low Yield (<40%) | Hydrolysis of amidine or incomplete cyclization. | (1) Increase Acetamidine HCl to 3.0 equiv. (2) Ensure |
| Starting Material Remains | Base was insufficient to neutralize HCl salt. | Check pH of aqueous layer; it must be basic (pH > 9). Add more |
| Product is Sticky/Gummy | Trapped solvent or impurities. | Triturate the gum with Diethyl Ether or Hexanes to induce crystallization. |
References
- Primary Synthetic Strategy (Bredereck Synthesis)
-
Application to p38 Inhibitors (Grounding Reference)
-
Adams, J. L., et al. (1995). "Imidazole ketones as inhibitors of p38 MAP kinase."[11] Journal of Medicinal Chemistry, 38(19), 3763-3772.
- Note: This paper details the synthesis of the 4-fluorophenyl analog (SB203580 series); the chemistry for the 2-fluoro analog is identical.
-
-
Optimized Conditions (THF/Water)
-
Li, B., et al. (2012). "4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole."[9] Organic Syntheses, 89, 460-471.
- This reference validates the biphasic THF/Water/Bicarbonate method as superior to the classical chloroform method.
-
-
Precursor Synthesis (Bromination)
-
ChemicalBook Entry: 2-Bromo-1-(2-fluorophenyl)ethanone synthesis and properties.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Preparation of 2-Methylimidazole (I) - Chempedia - LookChem [lookchem.com]
- 6. 2-Bromo-2'-fluoroacetophenone | 655-15-2 [chemicalbook.com]
- 7. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Method Development and Validation for 5-(2-Fluorophenyl)-2-methyl-1H-imidazole
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole . This compound represents a critical pharmacophore often found in the structural evolution of Potassium-Competitive Acid Blockers (P-CABs) and antifungal agents.[1] It shares structural homology with intermediates used in the synthesis of Vonoprazan, specifically the fluorophenyl-heterocycle motif.
Chemical "Personality" and Chromatographic Challenges
To design a self-validating method, one must understand the analyte's physicochemical behavior:
-
Basicity (pKa ~7.2 - 7.5): The imidazole nitrogen is basic.[1] At neutral pH, the compound exists in equilibrium between neutral and cationic forms, leading to peak broadening and split peaks.
-
Silanol Interaction: The protonated nitrogen tends to interact strongly with residual silanol groups on silica-based columns, causing severe peak tailing (asymmetry factor > 1.5).
-
Lipophilicity (LogP ~2.1): The 2-fluorophenyl group imparts significant hydrophobicity, requiring a moderate-to-high strength organic modifier for elution.[1]
Strategic Solution: This protocol utilizes a "pH-Control Strategy" . We employ an acidic mobile phase (pH 3.0) to keep the imidazole fully protonated (cationic) while using a high-coverage, end-capped C18 column to mask silanols, ensuring sharp, symmetrical peaks.
Experimental Protocol
Instrumentation & Reagents[2][9]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/VWD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex C18 (4.6 x 100 mm, 2.6 µm).
-
Why: These columns feature "double end-capping" to minimize secondary interactions with the basic imidazole ring.
-
-
Reagents:
Chromatographic Conditions (Standard Operating Procedure)
| Parameter | Setting | Rationale |
| Mobile Phase A | 20 mM | Maintains analyte in protonated state; suppresses silanol ionization. |
| Mobile Phase B | Acetonitrile (100%) | Low viscosity; sharpens peaks compared to Methanol.[1] |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter velocity for 3.5 µm particles. |
| Column Temp | 35°C | Improves mass transfer kinetics; reduces backpressure. |
| Detection | UV @ 254 nm (Reference: 360 nm) | 254 nm captures the aromatic |
| Injection Volume | 5-10 µL | Prevents column overload.[1] |
| Run Time | 15 Minutes | Sufficient to elute late-eluting dimers or lipophilic impurities.[1] |
Gradient Program
Note: While isocratic elution (e.g., 40% B) works for pure samples, this gradient is designed to separate synthetic impurities (e.g., starting material 2-bromo-2'-fluoroacetophenone).[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 85 | 15 | Initial equilibration |
| 8.00 | 40 | 60 | Linear ramp to elute main peak |
| 10.00 | 10 | 90 | Wash step (remove dimers) |
| 10.10 | 85 | 15 | Return to initial |
| 15.00 | 85 | 15 | Re-equilibration |
Sample Preparation & Workflow
Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole in 10 mL of Methanol. Sonicate for 5 minutes.
Working Standard (50 µg/mL): Dilute 0.5 mL of Stock Solution into 9.5 mL of Mobile Phase A. Critical Step: Always dilute with Mobile Phase A (Buffer) rather than 100% organic to prevent "solvent effect" peak distortion at the head of the column.
Workflow Visualization
The following diagram illustrates the logical flow from synthesis to analytical validation.
Figure 1: Analytical workflow for the determination of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole.
Method Validation & System Suitability
To ensure the method is "Trustworthy" and self-validating, the following System Suitability Test (SST) criteria must be met before running samples.
| Parameter | Acceptance Criteria | Scientific Justification |
| Retention Time ( | 6.0 - 8.0 min | Ensures adequate retention away from the void volume ( |
| Tailing Factor ( | Indicates successful suppression of silanol interactions. If > 1.5, the column may be degrading or pH is incorrect. | |
| Theoretical Plates ( | > 5000 | Confirms column efficiency and packing integrity. |
| Resolution ( | > 2.0 | Required between the Main Peak and the nearest impurity (usually the des-methyl or regioisomer).[1] |
| RSD (Area) | < 0.5% (n=6) | Demonstrates injector precision and pump stability.[1] |
Mechanism of Impurity Separation
Understanding what we are separating is as important as how. In the synthesis of this imidazole, the primary impurities are often the uncyclized starting materials or regioisomers.
Figure 2: Synthetic pathway and predicted elution order of common impurities relative to the target imidazole.
Troubleshooting & Expert Insights
Issue: Peak Tailing ( )
-
Cause: Secondary interactions between the basic imidazole nitrogen and acidic silanols on the silica support.
-
Solution:
-
Lower pH: Drop buffer pH to 2.5. This ensures 100% protonation of the imidazole and suppression of silanol ionization (
becomes ).[1] -
Add Modifier: Add 5 mM Triethylamine (TEA) to the mobile phase. TEA competes for the active silanol sites, effectively "blocking" them from the analyte.
-
Switch Column: Move to a "Hybrid" particle column (e.g., Waters XBridge BEH C18), which operates at high pH (pH 10). At pH 10, the imidazole is neutral (unprotonated), often resulting in perfect peak symmetry.
-
Issue: Retention Time Drift
-
Cause: Temperature fluctuations or mobile phase evaporation (ACN is volatile).
-
Solution: Use a column oven (set to 35°C ± 0.5°C) and keep mobile phase bottles capped. Ensure the buffer is prepared fresh to prevent microbial growth which changes pH.
References
-
Liu, A., et al. (2018). "Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate." Journal of Pharmaceutical and Biomedical Analysis, 149, 133-142.[] (Provides analogous method conditions for fluorophenyl-heterocycles). [][1]
-
BOC Sciences. "Vonoprazan Impurity 1." (Confirming the structural relevance of fluorophenyl-pyrrole/imidazole derivatives in P-CAB synthesis).
-
PubChem. "1-(3-Chlorophenyl)-1H-imidazole."[1] (Physicochemical property reference for aryl-imidazoles).
-
Dolan, J. W. (2002). "The role of pH in LC separations." LCGC North America. (Authoritative grounding on pH selection for basic analytes).
(Note: While specific literature for "5-(2-Fluorophenyl)-2-methyl-1H-imidazole" as a standalone marketed drug is limited, the cited references for Vonoprazan impurities and general imidazole chromatography provide the scientifically validated basis for this protocol.)[1]
Sources
- 1. (5R)-5-[(4-cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide | C32H26Cl2FN7O3 | CID 58431184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
In vitro testing of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole on cancer cell lines.
Introduction & Mechanistic Rationale
The compound 5-(2-Fluorophenyl)-2-methyl-1H-imidazole belongs to the class of 2,4(5)-disubstituted imidazoles. This chemical scaffold is historically significant in medicinal chemistry, serving as the pharmacophore for various kinase inhibitors, most notably p38 mitogen-activated protein kinase (MAPK) inhibitors (e.g., the structural analog SB203580) and certain microtubule-destabilizing agents.
Chemical Context & Tautomerism
Researchers must note that in solution, the 1H-imidazole ring undergoes rapid tautomerization. Therefore, 5-(2-Fluorophenyl)-2-methyl-1H-imidazole is in dynamic equilibrium with 4-(2-Fluorophenyl)-2-methyl-1H-imidazole . This guide refers to the compound by its 5-substituted nomenclature for consistency, but biological activity is driven by the specific binding pose of the tautomeric mix within the target protein's ATP-binding pocket.
Therapeutic Potential
The 2-fluorophenyl group is often employed to enhance metabolic stability and lipophilicity compared to non-fluorinated analogs. The primary mechanism of action (MoA) typically involves:
-
ATP-Competitive Inhibition: Binding to the ATP pocket of kinases (p38, Raf, or VEGFR).
-
Apoptosis Induction: Downstream activation of Caspase-3/7 via the mitochondrial pathway.
Experimental Design Strategy
To rigorously evaluate this compound, we employ a "Screen-Validate-Mechanize" workflow.
A. Cell Line Selection
Select cell lines that represent different tissue origins and p53 statuses, as imidazole derivatives often show differential efficacy based on p53 functionality.
-
MCF-7 (Breast Adenocarcinoma): ER+, p53 wild-type. Useful for detecting hormone-independent cytotoxicity.
-
A549 (Lung Carcinoma): KRAS mutant. High relevance for kinase inhibitor screening.
-
HeLa (Cervical Carcinoma): Robust model for general cytotoxicity and apoptosis assays.
B. Controls
-
Vehicle Control: 0.1% DMSO (Final concentration in media).
-
Positive Control (Cytotoxicity): Doxorubicin (1 µM) or Paclitaxel.
-
Positive Control (Mechanism): SB203580 (if testing p38 MAPK inhibition hypothesis).
Experimental Workflow Visualization
The following diagram outlines the critical path from compound solubilization to data generation.
Figure 1: Step-by-step workflow for in vitro evaluation of imidazole derivatives.
Protocol 1: Compound Preparation & Handling
Critical Quality Attribute (CQA): Imidazoles are stable but can precipitate in aqueous media if the concentration is too high or pH shifts drastically.
-
Stock Solution (10 mM):
-
Weigh 5 mg of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole (MW ≈ 176.2 g/mol ).
-
Dissolve in 2.83 mL of sterile DMSO (Dimethyl sulfoxide).
-
Vortex vigorously for 30 seconds. Ensure the solution is clear.
-
Storage: Aliquot into 50 µL vials and store at -20°C. Avoid freeze-thaw cycles.
-
-
Working Solutions:
-
Prepare intermediate dilutions in serum-free media to avoid serum protein binding artifacts during the initial mixing.
-
Final DMSO Concentration: Must remain
in the cell culture well to avoid solvent toxicity.
-
Protocol 2: Cytotoxicity Screening (MTT Assay)
This protocol establishes the IC50 (Half-maximal inhibitory concentration).[1][2]
Reagents
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO or SDS-HCl.
Step-by-Step Procedure
-
Seeding: Plate cells (A549, MCF-7) at a density of
cells/well in 96-well plates. Volume: 100 µL/well. -
Recovery: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
Treatment:
-
Remove old media.
-
Add 100 µL of fresh media containing the compound at varying concentrations: 0, 1, 5, 10, 25, 50, 100 µM .
-
Include 3 replicate wells per concentration.
-
Include "Media Only" (Blank) and "Cells + DMSO" (Vehicle Control).
-
-
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT stock (5 mg/mL) to each well. Incubate for 3–4 hours until purple formazan crystals form.
-
Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.
Data Analysis
Calculate % Viability:
Protocol 3: Mechanistic Validation (p38 MAPK Pathway)
If the compound shows cytotoxicity (IC50 < 20 µM), investigate the mechanism. Given the imidazole scaffold, p38 MAPK inhibition is the primary hypothesis.
Putative Signaling Pathway
The diagram below illustrates the expected intervention point of the compound.
Figure 2: Putative Mechanism of Action. The compound likely inhibits p38 MAPK, preventing downstream phosphorylation of HSP27.
Western Blot Protocol
-
Treatment: Treat A549 cells with the compound at IC50 concentration for 6, 12, and 24 hours.
-
Lysis: Lyse cells in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate, NaF) to preserve phosphorylation states.
-
Antibodies:
-
Primary: Anti-p-p38 (Thr180/Tyr182), Anti-Total p38, Anti-Caspase 3 (cleaved).
-
Loading Control: Anti-GAPDH or Anti-β-Actin.
-
-
Expected Result:
-
Kinase Inhibitor: If it acts like SB203580, you may see a decrease in downstream targets (like p-HSP27) but potentially a compensatory increase in p-p38 due to feedback loop suppression, or a direct block depending on the upstream effect.
-
Cytotoxic Agent: Look for Cleaved Caspase-3 bands appearing at 12-24h.
-
Data Presentation Template
Use the following table structure to report your findings in lab notebooks or reports.
| Cell Line | Compound IC50 (µM) | Positive Control IC50 (µM) | Max Inhibition (%) | R² Value |
| MCF-7 | [Enter Data] | 0.5 (Doxorubicin) | [Enter Data] | > 0.95 |
| A549 | [Enter Data] | 0.8 (Doxorubicin) | [Enter Data] | > 0.95 |
| HeLa | [Enter Data] | 1.2 (Doxorubicin) | [Enter Data] | > 0.95 |
References
-
BenchChem. (2025).[1] Application Notes and Protocols for Cell Viability Assays of Imidazole Compounds. Retrieved from
-
Al-Blewi, F. F., et al. (2021).[3][4] Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity.[2][5] Scientific Reports. Retrieved from
-
Kumar, D., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. Oncotarget, 8(17), 28840. Retrieved from
-
Zhang, L., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.[6][7] Molecules, 25(5), 1150. Retrieved from
-
Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis. (Discovery of SB203580). Nature, 372, 739–746. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. scispace.com [scispace.com]
- 5. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. | Sigma-Aldrich [sigmaaldrich.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. mdpi.com [mdpi.com]
Application Note: Mechanistic Characterization of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole as a Cytochrome P450 Inactivator
[1][2]
Introduction & Mechanistic Basis[1][2][3][4][5][6][7][8]
5-(2-Fluorophenyl)-2-methyl-1H-imidazole (FPMI) is a synthetic heterocyclic probe used to study the inactivation kinetics of Cytochrome P450 (CYP) enzymes. Its utility lies in its dual-mode interaction with the CYP active site, governed by two structural features:
-
Imidazole Nitrogen (N3): Capable of coordinating with the heme iron (
), characteristically producing a Type II difference spectrum (Soret shift from ~418 nm to ~425 nm). -
2-Methyl Substituent: This is the critical mechanistic trigger. Unlike unsubstituted imidazoles (which are potent reversible inhibitors), the 2-methyl group creates steric clash with the porphyrin ring, often weakening reversible binding. However, this positioning favors metabolic activation (hydroxylation of the methyl group), leading to a reactive intermediate (likely an exocyclic methylene or iminium species) that covalently binds to the apoprotein or heme, causing irreversible Mechanism-Based Inactivation (MBI) .
Experimental Workflow Overview
Caption: Logical workflow for characterizing FPMI. The process moves from establishing binding affinity to confirming time-dependent inactivation.
Protocol 1: Spectral Binding Assay (Type II Interaction)[2]
Before assessing inactivation, it is essential to determine if FPMI coordinates with the heme iron.
Objective: Determine the Spectral Dissociation Constant (
Materials
-
Enzyme: Human Liver Microsomes (HLM) or Recombinant CYP (e.g., rCYP2A6, rCYP2D6) at 1 µM P450 content.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Ligand: FPMI (dissolved in MeOH/DMSO; final solvent < 1%).
-
Instrument: UV-Vis Spectrophotometer (dual beam or diode array).
Methodology
-
Baseline Correction: Place 1 mL of microsomal suspension (1 µM CYP) in both the sample and reference cuvettes. Record a baseline (400–500 nm).
-
Titration: Add FPMI to the sample cuvette in increasing increments (0.1 µM to 50 µM). Add an equivalent volume of solvent to the reference cuvette.
-
Measurement: Record the difference spectrum after each addition.
-
Analysis:
-
Type II Signature: Look for a peak at ~425–430 nm and a trough at ~390–410 nm .
-
Calculation: Plot the absorbance difference (
) vs. [FPMI]. Fit to the hyperbolic Michaelis-Menten equation to solve for .
-
Interpretation: A high
Protocol 2: Time-Dependent Inhibition (TDI) Screen (IC50 Shift)
This assay differentiates between reversible inhibition and time-dependent inactivation (MBI).
Experimental Design
-
Condition A (No Pre-incubation): Enzyme + Substrate + FPMI start reaction simultaneously. (Measures Reversible Inhibition + MBI).
-
Condition B (30 min Pre-incubation): Enzyme + FPMI + NADPH pre-incubated for 30 mins before adding substrate. (Allows MBI to occur, depleting active enzyme).
Step-by-Step Procedure
-
Preparation: Prepare a 7-point dilution series of FPMI (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 µM).
-
Pre-incubation (Arm B): Incubate Microsomes (0.5 mg/mL) + FPMI + NADPH (1 mM) at 37°C for 30 minutes.
-
Control (Arm A): Incubate Microsomes + FPMI without NADPH for 30 minutes.
-
Substrate Addition: Add the marker substrate (e.g., Coumarin for CYP2A6 or Bufuralol for CYP2D6) and NADPH (to Arm A) to start the reaction.
-
Termination: Stop reaction with ice-cold Acetonitrile after the linear metabolite formation period (typically 5–10 min).
-
Analysis: Measure metabolite formation via LC-MS/MS.
Data Analysis Table
| Parameter | Definition | Interpretation for FPMI |
| IC50 (0 min) | Potency without pre-incubation | Represents reversible affinity ( |
| IC50 (30 min) | Potency after pre-incubation | Represents combined reversible + irreversible inhibition. |
| Shift Ratio | > 1.5 indicates Time-Dependent Inhibition (TDI). |
Protocol 3: Kinetic Characterization ( )
If the IC50 shift is positive, you must determine the maximal rate of inactivation (
Mechanistic Pathway
The 2-methyl group of FPMI undergoes P450-mediated oxidation, forming a reactive intermediate (
Caption: Kinetic scheme of Mechanism-Based Inactivation. The partition ratio is determined by k3/k4.
Procedure (Kitz-Wilson Method)
-
Primary Incubation:
-
Incubate Enzyme + NADPH + FPMI (at 0, 1, 2, 5, 10, 20, 50 µM).
-
At time points
= 0, 2, 5, 10, 15, 20 min, remove an aliquot.
-
-
Secondary Incubation (Dilution Step):
-
Dilute the aliquot 1:10 or 1:20 into a secondary mixture containing saturating concentrations of the marker substrate (e.g., 4x
of Coumarin). -
Note: The dilution reduces the concentration of unbound FPMI below its reversible
, ensuring that any observed inhibition is due to irreversible inactivation that occurred in the primary step.
-
-
Measurement: Quantify the remaining enzyme activity (metabolite velocity) via LC-MS/MS.
Calculation
-
Plot ln(% Remaining Activity) vs. Pre-incubation Time for each [FPMI].
-
The slope of each line is
(observed inactivation rate). -
Plot
vs. [FPMI] . -
Fit to the hyperbolic equation:
Critical Troubleshooting & Controls
Partition Ratio Check
Not every turnover leads to inactivation. The reactive intermediate may escape (pathway
-
Test: Correlate loss of activity with the turnover of FPMI. A high partition ratio (>100) implies a safe drug; a low ratio (<10) implies a potent toxin.
Scavenger Control
To confirm the inactivation is intra-active site (mechanism-based) and not due to a reactive metabolite released into solution:
-
Protocol: Repeat the TDI assay with Nucleophilic Scavengers (e.g., 2 mM Glutathione or Superoxide Dismutase).
-
Result: If FPMI is a true MBI, scavengers should NOT protect the enzyme, as the reaction occurs within the inaccessible active site.
Reversibility Check (Dialysis)[5]
-
Incubate Enzyme + FPMI + NADPH for 30 min.
-
Dialyze exhaustively against buffer for 4 hours.
-
Result: If activity is not recovered, the inhibition is covalent/irreversible.
References
-
Grimm, S. W., et al. (2009). "The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of america." Drug Metabolism and Disposition, 37(7), 1355-1370. Link
-
Silverman, R. B. (1995). "Mechanism-based enzyme inactivation: chemistry and enzymology." Methods in Enzymology, 249, 240-283. Link
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link
-
Correia, M. A., et al. (2010). "Inhibition of Cytochrome P450 Enzymes."[1][5][2][4][6][7][8][9] Comprehensive Toxicology, 2nd Edition. (Detailed discussion on imidazole-based heme coordination and N-alkylation mechanisms). Link
Sources
- 1. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism-based inactivation of CYP2D6 by 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: kinetic characterization and evidence for apoprotein adduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted Imidazole of 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine Inactivates Cytochrome P450 2D6 by Protein Adduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Synthesis and biological evaluation of imidazolylmethylacridones as cytochrome P-450 enzymes inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. examine.com [examine.com]
Troubleshooting & Optimization
Technical Support Center: Chromatography Purification of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole
Welcome to the technical support center for the chromatographic purification of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges encountered during the purification of this and similar substituted imidazole compounds.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the chromatographic purification of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole.
Q1: My compound is showing significant peak tailing on a silica gel column. What's causing this and how can I achieve a symmetrical peak?
A1: Peak tailing is a frequent issue when purifying basic compounds like imidazoles on standard silica gel.[1] The primary cause is the strong interaction between the basic nitrogen atoms in the imidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to uneven elution and a "tailing" peak shape.
Solutions:
-
Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[1] Triethylamine (TEA) or pyridine, typically at a concentration of 0.1-1%, will neutralize the acidic silanol sites, preventing strong analyte interaction and resulting in a much sharper, more symmetrical peak.[1]
-
Switch to a Different Stationary Phase: If a basic modifier is not desirable or ineffective, consider using a less acidic stationary phase.[2]
-
Alumina (Basic or Neutral): Alumina is an excellent alternative to silica gel for basic compounds and can significantly reduce tailing.[1]
-
Deactivated Silica: You can deactivate silica gel by pre-flushing the packed column with your mobile phase containing a higher concentration of a modifier (e.g., 2-3% TEA) before loading your sample.[3]
-
Q2: I am struggling to separate my target compound from a closely-related impurity. How can I improve the resolution?
A2: Achieving good resolution between structurally similar compounds requires careful optimization of your chromatographic conditions.
Solutions:
-
Optimize the Mobile Phase:
-
Normal Phase: Experiment with different solvent systems. Common choices for imidazoles include gradients of ethyl acetate in hexanes or dichloromethane in methanol.[1][4] Sometimes, changing the solvent class entirely (e.g., from an alcohol-based system to an ether-based one) can alter selectivity.
-
Reverse Phase: Adjusting the mobile phase pH can be critical. For basic compounds, using a low pH (e.g., adding 0.1% formic acid or acetic acid) can protonate the imidazole, leading to different retention behavior and potentially better separation.[5][6]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column is the next logical step.
-
Employ Gradient Elution: If you are using an isocratic (constant solvent composition) method, switching to a shallow gradient elution can significantly improve the separation of closely eluting peaks.[7]
Q3: My purification yield is very low. Where could my compound be going?
A3: Low yield after column chromatography can be attributed to several factors, from irreversible adsorption on the column to decomposition.
Solutions:
-
Irreversible Adsorption: The same acidic silanol groups that cause tailing can, in some cases, bind your compound so strongly that it does not elute from the column at all. The use of a basic modifier (like TEA) or switching to an alumina column as described in Q1 is crucial to prevent this.[1][2]
-
Compound Instability: Test the stability of your compound on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, your compound may be degrading on the silica.[2] In this case, using a less acidic stationary phase like alumina or deactivating the silica is recommended.[3]
-
Improper Fraction Collection: Your compound may be eluting in a very broad, flat peak that is difficult to detect by TLC, especially if the concentration is low.[7] Try concentrating a wider range of fractions where you expect your compound to elute and re-analyzing them.
Q4: My compound elutes at the solvent front in Reverse Phase HPLC, showing no retention. How can I fix this?
A4: This is a common problem for polar compounds on nonpolar stationary phases like C18.[3] The compound has a higher affinity for the polar mobile phase than the stationary phase.
Solutions:
-
Increase Mobile Phase Polarity: Decrease the amount of organic solvent (e.g., acetonitrile or methanol) in your mobile phase. Some modern RP columns are stable in 100% aqueous conditions.[3]
-
Use a More Polar Stationary Phase: Consider a reversed-phase column with an embedded polar group (EPG) or a phenyl-hexyl phase, which are designed to retain polar analytes more effectively.[3]
-
Consider HILIC: For very polar compounds, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative.[8][9] HILIC uses a polar stationary phase (like silica) with a high-organic, low-aqueous mobile phase, providing good retention for polar molecules.[8]
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Method Development
Choosing the correct initial chromatographic conditions is key to a successful purification. This workflow helps guide your decision-making process between Normal Phase and Reverse Phase chromatography.
Caption: Decision workflow for selecting a purification method.
Guide 2: Troubleshooting Peak Tailing in Normal Phase Chromatography
This guide provides a logical flow for diagnosing and solving peak tailing issues.
Caption: Step-by-step workflow for resolving peak tailing.
Data & Protocols
Table 1: Recommended Starting Solvent Systems
This table provides starting points for method development. The ratios should be optimized using TLC to achieve an Rf value of 0.15-0.35 for the target compound in normal phase.[10]
| Chromatography Mode | Stationary Phase | Common Solvents (A/B) | Modifier/Additive | Target Compound Characteristics |
| Normal Phase | Silica Gel | Hexane / Ethyl Acetate | 0.5% Triethylamine | Moderately polar imidazoles |
| Dichloromethane / Methanol | 0.5% Triethylamine | More polar imidazoles or impurities | ||
| Alumina (Neutral/Basic) | Hexane / Ethyl Acetate | None usually required | Basic compounds prone to tailing on silica | |
| Reverse Phase | C18 or C8 | Water / Acetonitrile | 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) | Polar to moderately non-polar imidazoles |
| Water / Methanol | 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) | Provides alternative selectivity to acetonitrile | ||
| HILIC | Silica or Amide | Acetonitrile / Water | 10 mM Ammonium Formate | Highly polar imidazoles with poor RP retention |
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol provides a general guideline for purifying 5-(2-Fluorophenyl)-2-methyl-1H-imidazole on silica gel.
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Ethyl Acetate/Hexane) that provides a good separation and gives your target compound an Rf value of approximately 0.2-0.3.[3]
-
Prepare your bulk mobile phase, adding 0.5% triethylamine (v/v) to the mixture to prevent peak tailing.[1]
-
-
Column Packing:
-
Select an appropriate column size based on your crude material amount (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).[1]
-
Pack the column with silica gel as a slurry in your initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Hexane + 0.5% TEA).
-
-
Sample Loading:
-
For optimal performance, use a "dry loading" technique.[1]
-
Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent completely to get a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase, gradually increasing the polarity (gradient elution) as needed.
-
Collect fractions and monitor the elution progress using TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain your purified compound.
-
References
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (1-pentyl-1H-imidazol-2-yl)methanol.
- BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
- BenchChem. (n.d.). Literature review on the synthesis of substituted imidazoles.
- Guchhait, S. K., et al. (2020). Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies. ACS Omega.
- Wiley Analytical Science. (2019). Imidazole quantification by LC determination.
- SIELC Technologies. (n.d.). Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Modified normal-phase ion-pair chromatographic methods for the facile separation and purification of imidazolium-based ionic compounds.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
- MDPI. (2025). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups.
- Hawach. (2025). Several Problems of Flash Column Chromatography.
- Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
- ResearchGate. (2023). Can I use Immidazole solution for HPLC?.
- Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE.
- BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- BenchChem. (n.d.). In-Depth Technical Guide: Synthesis and Characterization of 1-Fluoro-1H-imidazole.
- Taylor & Francis Online. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent.
- Reddit. (2022). troubleshooring flash chromatography purification.
- ResearchGate. (n.d.). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. reddit.com [reddit.com]
- 8. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. sorbtech.com [sorbtech.com]
Technical Support Center: Enhancing Solubility of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole for In Vitro Assays
This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-(2-Fluorophenyl)-2-methyl-1H-imidazole in in vitro settings. Recognizing that poor aqueous solubility is a frequent impediment to obtaining reliable assay data, this document provides a structured approach to systematically address and overcome this issue. The methodologies presented herein are grounded in established principles of medicinal chemistry and formulation science, emphasizing a logical, step-by-step process to identify the optimal solubilization strategy for your specific experimental needs.
Understanding the Challenge: Physicochemical Properties
While specific experimental data for 5-(2-Fluorophenyl)-2-methyl-1H-imidazole is not extensively published, its structure—a substituted imidazole—provides critical clues to its likely physicochemical properties. The imidazole ring contains basic nitrogen atoms, suggesting that its solubility will be pH-dependent.[1] The presence of a fluorophenyl group contributes to its hydrophobicity, likely resulting in low intrinsic aqueous solubility.
Troubleshooting Guide: Addressing Poor Solubility
This section presents a series of questions and answers to guide you through the process of improving the solubility of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole for your in vitro assays.
Initial Steps
Question: I've observed precipitation of my compound after adding it to my aqueous assay buffer. What is the first thing I should try?
Answer: The first and often simplest approach is to determine if the compound's solubility is pH-dependent.[2][3][4][5] Given the basic nature of the imidazole moiety, the compound is expected to be more soluble at a lower pH where it can be protonated to form a more soluble salt.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers: Create a range of buffers with pH values from 4.0 to 8.0 (e.g., citrate, phosphate, and Tris buffers).
-
Add the compound: To a small, fixed volume of each buffer, add an excess of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate undissolved compound: Centrifuge or filter the samples to remove any solid material.
-
Quantify the dissolved compound: Analyze the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, to determine the concentration of the dissolved compound at each pH.
This experiment will reveal the pH at which the compound exhibits maximum solubility. If your assay can be performed at this optimal pH without compromising biological activity, this may be the simplest solution.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of co-solvents and other excipients to enhance the solubility of challenging compounds.
Question: My assay has a strict pH requirement, and pH adjustment alone is not sufficient. What is the next logical step?
Answer: When pH modification is not a viable option, the use of co-solvents is a widely accepted technique to increase the solubility of poorly water-soluble compounds.[6][7][8] The most common co-solvent for in vitro assays is Dimethyl Sulfoxide (DMSO).
Question: How do I properly use DMSO to dissolve my compound, and what are the potential pitfalls?
Answer: DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[8][9] However, its use in cell-based assays must be carefully controlled to avoid artifacts.
Key Considerations for Using DMSO:
-
Stock Concentration: Prepare a high-concentration stock solution of your compound in 100% DMSO. This minimizes the final concentration of DMSO in your assay.
-
Final Concentration: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity and other off-target effects.[9][10][11][12] The exact tolerance will be cell-line dependent.
-
Solvent Toxicity Control: Always include a vehicle control in your experiments, which consists of the assay medium containing the same final concentration of DMSO as your test samples. This allows you to differentiate between the effects of the compound and the solvent.
Table 1: General Guidelines for Final DMSO Concentrations in In Vitro Assays
| Final DMSO Concentration | Potential Effects | Recommendation |
| > 1% | High risk of cytotoxicity and significant off-target effects.[9][10] | Avoid |
| 0.5% - 1% | Potential for subtle cellular effects and interference with some assays.[10][12] | Use with caution and thorough validation. |
| 0.1% - 0.5% | Generally considered safe for most cell lines, but validation is still recommended.[11][12] | A common working range. |
| < 0.1% | Minimal risk of solvent-induced artifacts.[9] | Ideal for sensitive assays. |
Question: Even with DMSO, my compound precipitates when diluted into the aqueous assay buffer. What other options do I have?
Answer: If co-solvents alone are insufficient, you can explore the use of solubilizing excipients such as cyclodextrins.
Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14][15] They can encapsulate poorly water-soluble molecules, like your compound, forming inclusion complexes that have significantly improved aqueous solubility.[13][14][15][16]
Commonly Used Cyclodextrins in Research:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[13][15]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another popular choice, particularly for parenteral formulations, due to its excellent safety profile.[15]
Experimental Protocol: Solubilization with Cyclodextrins
-
Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of HP-β-CD or SBE-β-CD (e.g., 1%, 2%, 5%, 10% w/v).
-
Add the compound: Add an excess of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole to each cyclodextrin solution.
-
Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
-
Separate and Quantify: Centrifuge or filter the samples and quantify the dissolved compound in the supernatant as previously described.
This will help you determine the concentration of cyclodextrin required to achieve your target compound concentration.
Visualizing the Workflow
The following diagram illustrates a decision-making workflow for addressing the solubility of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole.
Caption: Decision tree for improving compound solubility.
Summary of Key Recommendations
-
Start with the simplest approach: Investigate the effect of pH on the solubility of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole.
-
Use co-solvents judiciously: If pH adjustment is not feasible, use a minimal amount of a suitable co-solvent like DMSO, always including a vehicle control.
-
Consider enabling excipients: For highly insoluble compounds, cyclodextrins can be an effective tool to enhance aqueous solubility.
-
Validate your chosen method: Regardless of the method you choose, it is crucial to validate that the solubilization technique itself does not interfere with your assay or the biological activity of your compound.
By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges posed by 5-(2-Fluorophenyl)-2-methyl-1H-imidazole and obtain reliable and reproducible data in their in vitro assays.
References
-
ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
-
Anonymous. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]
-
Bjerregaard, S., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 847–854. Retrieved from [Link]
-
Crini, G., et al. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules, 28(20), 7029. Retrieved from [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(2), 241. Retrieved from [Link]
-
Kim, M. S., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Expert Opinion on Drug Delivery, 11(4), 505-519. Retrieved from [Link]
-
Anonymous. (2017). What effects does DMSO have on cell assays? Quora. Retrieved from [Link]
-
Sari, Y., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Advanced Pharmacy Research, 5(2), 33-40. Retrieved from [Link]
-
JoVE. (n.d.). Video: Bioavailability Enhancement: Drug Solubility Enhancement. Journal of Visualized Experiments. Retrieved from [Link]
-
Kumar, V., & Shivakumar, H. G. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Retrieved from [Link]
-
Sharma, D., & Soni, M. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 5(6), 2099-2108. Retrieved from [Link]
-
Sharma, D., & Saini, S. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications, 7(1), 1-10. Retrieved from [Link]
-
Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? Retrieved from [Link]
-
Sharma, A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(9), 1824. Retrieved from [Link]
-
de Oliveira, R. J., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research, 38, e103. Retrieved from [Link]
-
Al-Sbiei, A., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 23(1), 38. Retrieved from [Link]
-
Singh, M., & Singh, N. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
de Oliveira, A. C. S., et al. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. RSC Advances, 10(49), 29339-29350. Retrieved from [Link]
-
Słoczyńska, K., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 26(16), 4983. Retrieved from [Link]
-
Khan, I., et al. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 15, 2345. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values. Retrieved from [Link]
-
MDPI. (2022). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Molecules, 27(1), 123. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). pKa of imidazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Valorization of Imidazolium-Based Salts as Next-Generation Antimicrobials…. Retrieved from [Link]
-
Wang, Y., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics, 15(5), 1348. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1H-Imidazole-5-carboxylic acid, 1-[(3-chlorophenyl)methyl]- Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical and Chemical Properties of Pyrethroids. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical-chemical properties of five selected pyrethroids. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. Retrieved from [Link]
-
Anonymous. (n.d.). 1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carboxylic Acid. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). CHEMICAL AND PHYSICAL INFORMATION. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1-[(4-Fluorophenyl)methyl]-2-(piperazin-1-yl)-1H-benzimidazole. Retrieved from [Link]
-
Rajendra, P. (2018). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Medicinal Chemistry, 8(5), 1-5. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]org/wiki/Piperidine)
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. tandfonline.com [tandfonline.com]
- 3. brieflands.com [brieflands.com]
- 4. jove.com [jove.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. ijpbr.in [ijpbr.in]
- 7. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. btsjournals.com [btsjournals.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. alzet.com [alzet.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. mdpi.com [mdpi.com]
- 16. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of N-methylation of Fluorophenyl Imidazoles
Welcome to the technical support center dedicated to addressing the complexities of N-methylation of fluorophenyl imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in this specific synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve your desired synthetic outcomes.
Introduction: The Intricacies of Fluorophenyl Imidazole N-methylation
The N-methylation of fluorophenyl imidazoles is a crucial reaction in the synthesis of many pharmaceutical compounds. However, the interplay of electronic effects from the fluorine substituent and steric hindrance around the imidazole core often leads to challenges in achieving high yields and regioselectivity. When deprotonated, the negative charge in the imidazole ring is shared between both nitrogen atoms, which can lead to the formation of a mixture of regioisomers upon alkylation.[1] This guide will dissect these challenges and provide practical, field-proven solutions.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during the N-methylation of fluorophenyl imidazoles, offering probable causes and actionable solutions.
Problem 1: Poor or No Conversion to the N-methylated Product
You've set up your reaction, but upon analysis, you observe a significant amount of unreacted starting material.
Potential Causes and Solutions:
| Probable Cause | Troubleshooting Strategy |
| Insufficient Basicity | The pKa of the imidazole N-H is approximately 14.5, requiring a sufficiently strong base for deprotonation. If using a weaker base (e.g., K₂CO₃), the equilibrium may not favor the imidazolide anion. Solution: Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[2][3] |
| Low Reaction Temperature | The activation energy for the methylation may not be met at lower temperatures. Solution: Gradually increase the reaction temperature. For instance, reactions with methyl iodide are often performed at room temperature or slightly elevated temperatures (e.g., 40-60 °C).[4][5] |
| Poor Solubility of Reactants | If the fluorophenyl imidazole or the base is not well-solvated, the reaction will be slow or incomplete. Solution: Choose a suitable aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure all reactants are in solution.[3][6] |
| Inactivated Methylating Agent | Methylating agents like methyl iodide can degrade over time, especially with exposure to light and moisture. Solution: Use a fresh or recently purified bottle of the methylating agent. Consider alternative, more stable methylating agents like dimethyl sulfate or methyl triflate.[7] |
Problem 2: Formation of a Mixture of N1 and N3 Regioisomers
Your reaction yields a mixture of the two possible N-methylated isomers, making purification difficult and reducing the yield of the desired product.
Controlling Regioselectivity:
Regioselectivity in the N-alkylation of unsymmetrical imidazoles is influenced by a delicate balance of steric and electronic factors.[2]
Key Influencing Factors:
-
Steric Hindrance: The size of the substituent on the imidazole ring and the bulkiness of the alkylating agent play a significant role.[8] Larger groups tend to direct alkylation to the less sterically hindered nitrogen.
-
Electronic Effects: The electron-withdrawing nature of the fluorophenyl group deactivates the adjacent nitrogen, making the more distant nitrogen more nucleophilic.[9] This effect is primarily inductive.
-
Reaction Conditions: The choice of base and solvent can influence the position of methylation.[2]
Strategies to Enhance Regioselectivity:
| Strategy | Detailed Explanation and Implementation |
| Exploit Steric Hindrance | If the fluorophenyl group is at the C4(5) position, methylation will preferentially occur at the less hindered N1 position. This effect is more pronounced with bulkier methylating agents, though this is less of a factor with the small methyl group. |
| Leverage Electronic Effects | The electron-withdrawing fluorine atom on the phenyl ring will decrease the electron density of the imidazole ring, influencing the nucleophilicity of the two nitrogens.[10] This generally favors methylation at the nitrogen further away from the fluorophenyl substituent. |
| Employ Protecting Groups | A removable directing group can be installed on one of the nitrogens to force methylation at the other. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice that can direct arylation and subsequently be moved or removed.[11] |
| Optimize Base and Solvent | In some cases, the choice of counter-ion from the base can influence regioselectivity through coordination effects. Experiment with different bases (e.g., NaH, KOtBu, Cs₂CO₃) and solvents (e.g., THF, DMF, acetonitrile) to find the optimal conditions for your specific substrate.[12] |
Problem 3: Formation of Unexpected Side Products
Besides the starting material and desired product, you observe other spots on your TLC or peaks in your GC-MS.
Potential Side Reactions and Their Mitigation:
-
Over-methylation (Quaternization): If an excess of the methylating agent is used, or if the reaction is left for too long, the already N-methylated product can be further methylated to form a charged imidazolium salt.
-
Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of the methylating agent and monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.[3]
-
-
Reaction with the Solvent: Some solvents, like DMF, can decompose under strongly basic conditions or at high temperatures to generate side products that may react with your substrate.
-
Solution: If side reactions with the solvent are suspected, switch to a more inert solvent like THF or dioxane.
-
-
C-Methylation: While less common for imidazoles compared to N-methylation, under certain conditions, methylation at one of the carbon atoms of the imidazole ring can occur. This is more likely with organometallic reagents.
-
Solution: Stick to standard electrophilic methylating agents (e.g., methyl iodide, dimethyl sulfate) and basic conditions, which strongly favor N-alkylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose methylating agent for fluorophenyl imidazoles?
A1: Methyl iodide (CH₃I) is a very common and effective methylating agent for imidazoles.[5][13] It is highly reactive and the reaction progress is often straightforward to monitor. However, it is a toxic and volatile substance that should be handled with care in a fume hood.[5] Dimethyl sulfate ((CH₃)₂SO₄) is another powerful methylating agent, but it is also highly toxic. Safer alternatives like methyl triflate (MeOTf) or even dimethyl carbonate (DMC) under specific catalytic conditions can also be considered.[7][14]
Q2: How does the position of the fluorine atom on the phenyl ring affect the N-methylation?
A2: The position of the fluorine atom (ortho, meta, or para) influences the electronic properties of the fluorophenyl group through inductive and resonance effects. A fluorine atom, being highly electronegative, will generally have an electron-withdrawing inductive effect, regardless of its position. This can lower the overall nucleophilicity of the imidazole ring. The effect on regioselectivity is typically more pronounced when the fluorophenyl group is directly attached to the imidazole ring, as it can electronically differentiate the two nitrogen atoms.
Q3: Can I perform the N-methylation under phase-transfer catalysis (PTC) conditions?
A3: Yes, PTC can be an effective method for N-alkylation of imidazoles. This technique is particularly useful for reactions involving a solid-liquid or liquid-liquid biphasic system. A typical PTC setup would involve the fluorophenyl imidazole in an organic solvent (e.g., toluene, dichloromethane), an aqueous solution of a base (e.g., NaOH), and a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB). The catalyst transports the hydroxide ion into the organic phase to deprotonate the imidazole, which then reacts with the methylating agent.
Q4: My N-methylated product is difficult to purify by column chromatography. Are there any other options?
A4: If your product is a liquid, vacuum distillation can be an excellent purification method, especially if the impurities have significantly different boiling points.[3] If the product is a solid, recrystallization from a suitable solvent system can be highly effective. Another strategy is to try and form a salt of your product (e.g., a hydrochloride or hydrobromide salt) which may crystallize more readily and can be purified, followed by neutralization to recover the free base.
Experimental Protocols
Protocol 1: General Procedure for N-methylation using Sodium Hydride and Methyl Iodide
This protocol describes a standard laboratory-scale procedure for the N-methylation of a fluorophenyl imidazole.
Materials:
-
4-(4-Fluorophenyl)-1H-imidazole (or other isomer)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 4-(4-fluorophenyl)-1H-imidazole (1.0 eq).
-
Dissolve the imidazole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Slowly add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation.
Diagrams
Troubleshooting Workflow for Poor N-Methylation Yield
Caption: A decision-making workflow for troubleshooting low yields in N-methylation reactions.
Factors Influencing Regioselectivity in N-Methylation
Caption: Key factors that control the regiochemical outcome of N-methylation on substituted imidazoles.
References
-
Bates, R. W., & Sridhar, S. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(21), 11063–11070. [Link]
-
Grimmett, M. R. (1970). N-Alkylation of imidazoles. OUR Archive, University of Otago. [Link]
-
Blank, B., & Kempe, R. (2010). Catalytic alkylation of methyl-N-heteroaromatics with alcohols. Organic Letters, 12(3), 444–447. [Link]
-
Oe, Y., et al. (2020). Iridium-Catalyzed C-Alkylation of Methyl Group on N-Heteroaromatic Compounds using Alcohols. Organic Letters, 22(18), 7295–7299. [Link]
-
Li, F., et al. (2024). Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. Catalysts, 14(12), 856. [Link]
-
Blank, B., & Kempe, R. (2010). Catalytic Alkylation of Methyl-N-Heteroaromatics with Alcohols. Organic Letters, 12(3), 444-447. [Link]
-
Blank, B., & Kempe, R. (2010). Catalytic Alkylation of Methyl-N-Heteroaromatics with Alcohols. Organic Letters, 12(3), 444-447. [Link]
-
Filo. (2025). Imidazole react withCH3I. [Link]
-
Alam, M. S., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1138–1149. [Link]
-
Hiller, W., et al. (2009). 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2803. [Link]
-
Martínez, R., et al. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules, 27(3), 1052. [Link]
-
Starowicz, M., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 26(21), 6485. [Link]
-
Das, S., & Ghorai, P. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. RSC Advances, 12(52), 33799-33816. [Link]
-
López-Peinado, A. J., et al. (2004). N-alkylation of imidazole by alkaline carbons. Microporous and Mesoporous Materials, 67(1), 87-94. [Link]
-
Gard, G. L., & Shreeve, J. M. (2003). Direct Methylation and Trifluoroethylation of Imidazole and Pyridine Derivatives. Zeitschrift für anorganische und allgemeine Chemie, 629(8), 1439-1444. [Link]
-
Love, B. E., et al. (1999). A COMPARISON OF IMINE FORMING METHODOLOGIES. Organic Preparations and Procedures International, 31(4), 399-405. [Link]
-
Yeh, Y.-C., et al. (2023). The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. Arkivoc, 2023(ii), 202311981. [Link]
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]
-
Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. [Link]
-
Yeh, Y.-C., et al. (2024). The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. ARKIVOC, 2023(2). [Link]
-
Schnürch, M., et al. (2025). Advances in the Synthesis of Methylated Products Through Direct Approaches: A Guide for Selecting Methylation Reagents. Chemical Reviews. [Link]
-
Fernandez, I., et al. (2022). A Reinterpretation of the Imidazolate Au(I) Cyclic Trinuclear Compounds Reactivity with Iodine and Methyl Iodide with the Perspective of the Inverted Ligand Field Theory. Inorganic Chemistry, 61(8), 3583–3594. [Link]
-
Cheng, H.-G., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]
-
Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. [Link]
-
Joo, J. M., et al. (2010). C-H bonds as ubiquitous functionality: a general approach to complex arylated imidazoles via regioselective sequential arylation of all three C-H bonds and regioselective N-alkylation enabled by SEM-group transposition. Journal of Organic Chemistry, 75(15), 4911–4920. [Link]
-
Özenç, A. K., & Çelik, İ. (2017). Stereoselective and regioselective synthesis of N-substituted methyl 2-((azolyl)methyl)-3-arylacrylates from Baylis-Hillman acetates. Turkish Journal of Chemistry, 41, 323-334. [Link]
-
Arca, M., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganics, 6(3), 87. [Link]
-
Ramnial, T., et al. (2020). Influence of Fluorine Substituents on the Electronic Properties of Selenium-N-Heterocyclic Carbene Compounds. Molecules, 25(21), 5202. [Link]
-
Sharma, P., & Kumar, A. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules, 26(9), 2686. [Link]
-
Li, H., et al. (2006). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt. Organic Letters, 8(5), 923-926. [Link]
-
ResearchGate. (2023). How to prepare n-methylimidazole in lab. and what are tools and chemical materials for this preparation? [Link]
-
Zenodo. (2019). SYNTHESIS AND REACTIONS OF IMIDAZOLE. [Link]
- Google Patents. (2020).
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles [mdpi.com]
- 9. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. C-H bonds as ubiquitous functionality: a general approach to complex arylated imidazoles via regioselective sequential arylation of all three C-H bonds and regioselective N-alkylation enabled by SEM-group transposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 13. Imidazole react withCH3I | Filo [askfilo.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole in DMSO Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(2-Fluorophenyl)-2-methyl-1H-imidazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound when prepared and stored in dimethyl sulfoxide (DMSO) solutions. Our goal is to equip you with the knowledge to ensure the integrity of your experimental results by maintaining the stability of your compound stocks.
Introduction: Understanding the Challenges
5-(2-Fluorophenyl)-2-methyl-1H-imidazole is a heterocyclic compound with potential applications in various research fields. As with many small molecules, its long-term stability in solution, particularly in a widely used solvent like DMSO, is a critical factor for reproducible experimental outcomes. The imidazole ring, while aromatic, can be susceptible to certain degradation pathways, and the properties of DMSO as a solvent can also influence compound stability.[1][2][3] This guide will address the common stability issues encountered with this and similar compounds in DMSO, providing practical solutions and preventative measures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've noticed a slight yellowing of my 5-(2-Fluorophenyl)-2-methyl-1H-imidazole stock solution in DMSO after a few weeks of storage at 4°C. Is this a sign of degradation?
A1: Yes, a change in the color of your stock solution is a common indicator of potential chemical degradation. While a slight color change may not always correlate with significant loss of the parent compound, it warrants immediate investigation.
Possible Causes and Solutions:
-
Oxidation: The imidazole ring can be susceptible to oxidation, which can be accelerated by the presence of oxygen and light.[1][2]
-
Troubleshooting:
-
Inert Atmosphere: When preparing your stock solution, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.
-
Light Protection: Store your stock solution in amber vials or wrap the vials in aluminum foil to protect them from light. Photodegradation is a known issue for many imidazole-containing compounds.[2][3]
-
-
-
DMSO Degradation Products: While less common under standard storage conditions, DMSO itself can degrade, especially if exposed to light or acidic/basic contaminants, forming impurities that might be colored.[4][5][6]
-
Troubleshooting:
-
High-Purity DMSO: Always use high-purity, anhydrous DMSO for preparing stock solutions.
-
Proper Solvent Storage: Ensure your DMSO is stored in a tightly sealed container, protected from light, and in a dry environment to prevent water absorption.
-
-
Recommended Action:
Before further use, we strongly recommend analyzing the purity of the discolored solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] This will allow you to quantify the remaining parent compound and detect any major degradation products.
Q2: My recent experimental results using an older stock of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole in DMSO are inconsistent with previous data. Could this be a stability issue?
A2: Inconsistent experimental results are a classic sign of compound degradation. The concentration of the active compound in your stock solution may have decreased over time, leading to a reduction in its biological or chemical activity.
Key Factors Influencing Long-Term Stability in DMSO:
| Factor | Impact on Stability | Mitigation Strategy |
| Temperature | Storage at room temperature or 4°C can lead to significant degradation over time. Studies have shown that only 52% of compounds in a library remained after one year of storage at room temperature in DMSO.[9][10] | Store stock solutions at -20°C or -80°C for long-term storage.[11][12] |
| Water Content | DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[13] Water can facilitate hydrolytic degradation pathways for some compounds. While many compounds are stable in wet DMSO, it is a risk factor.[14][15] | Use anhydrous DMSO and minimize the exposure of the stock solution to ambient air. Work in a low-humidity environment when possible. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing a stock solution can lead to compound precipitation, effectively lowering the concentration of the compound in the supernatant.[13][16] | Aliquot your stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. |
Recommended Action:
-
Prepare a Fresh Stock: The most reliable solution is to prepare a fresh stock solution of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole from the solid compound.
-
Analytical Comparison: If possible, analyze both the old and the new stock solutions by HPLC or LC-MS to confirm if degradation has occurred in the older stock.
Q3: What is the best way to prepare and store a 10 mM stock solution of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole in DMSO for long-term use?
A3: Proper preparation and storage are paramount for ensuring the long-term stability of your compound.
Step-by-Step Protocol for Stock Solution Preparation and Storage:
-
Weighing: Accurately weigh the required amount of solid 5-(2-Fluorophenyl)-2-methyl-1H-imidazole in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Ensure the compound is completely dissolved. Gentle vortexing or sonication in a water bath can aid dissolution.
-
Inert Gas Purge (Optional but Recommended): Briefly purge the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.
-
Aliquoting: Dispense the stock solution into smaller, single-use amber vials. The volume of the aliquots should be appropriate for your typical experiments.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Storage: Store the aliquots at -20°C or, for extended periods (months to years), at -80°C.[12]
dot ```dot digraph "Stock Solution Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Recommended Workflow for Preparing and Storing DMSO Stock Solutions", rankdir="TB"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_Preparation" { label="Preparation"; bgcolor="#E8F0FE"; weigh [label="Weigh Solid Compound"]; add_dmso [label="Add Anhydrous DMSO"]; dissolve [label="Ensure Complete Dissolution"]; purge [label="Purge with Inert Gas\n(Optional)"]; }
subgraph "cluster_Storage" { label="Storage"; bgcolor="#E6F4EA"; aliquot [label="Aliquot into Single-Use Vials"]; label_vials [label="Label Vials Clearly"]; store [label="Store at -20°C or -80°C"]; }
weigh -> add_dmso [label="Step 1"]; add_dmso -> dissolve [label="Step 2"]; dissolve -> purge [label="Step 3"]; purge -> aliquot [label="Step 4"]; aliquot -> label_vials [label="Step 5"]; label_vials -> store [label="Step 6"]; }
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sepscience.com [sepscience.com]
- 9. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 10. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. ziath.com [ziath.com]
- 14. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
Method refinement for consistent results in 5-(2-Fluorophenyl)-2-methyl-1H-imidazole experiments
Status: Operational Ticket Focus: Synthesis Optimization, Purification Consistency, and Analytical Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
This guide addresses the specific challenges associated with the synthesis and characterization of 5-(2-fluorophenyl)-2-methyl-1H-imidazole . While generic imidazole protocols exist, this specific scaffold presents unique difficulties due to the ortho-fluorine substituent (steric hindrance and electronic repulsion) and the inherent tautomeric equilibrium of the imidazole ring.
The following protocols prioritize reproducibility over speed, designed for researchers requiring high-purity intermediates for drug development.
Module 1: Synthesis Refinement (The "High-Consistency" Route)
User Question: My yields vary significantly between batches using the standard aldehyde/ammonia condensation. How can I stabilize the reaction outcome?
Technical Insight:
The classic Debus-Radziszewski reaction (aldehyde + dicarbonyl + ammonia) often suffers from low regioselectivity and polymerization side-products, especially with electron-withdrawing ortho-substituents like fluorine. For consistent results, we recommend switching to a Modified Marckwald Cyclization . This pathway uses an
Optimized Protocol: Marckwald Cyclization
Reaction Logic: Condensation of 2-bromo-2'-fluoroacetophenone (generated from 2'-fluoroacetophenone) with acetamidine hydrochloride .
Step-by-Step Workflow:
-
Reagent Preparation:
-
Dissolve Acetamidine HCl (1.2 equiv) in anhydrous THF or DMF.
-
Add Potassium Carbonate (
, 2.5 equiv) to liberate the free amidine base. Stir for 30 mins at room temperature (RT).
-
-
Addition:
-
Slowly add 2-Bromo-1-(2-fluorophenyl)ethan-1-one (1.0 equiv) dissolved in THF dropwise over 1 hour.
-
Critical Control Point: Keep temperature < 5°C during addition to prevent self-condensation of the bromoketone.
-
-
Cyclization:
-
Allow to warm to RT, then reflux (65°C for THF, 90°C for DMF) for 4–6 hours.
-
Monitor via TLC (System: DCM/MeOH 95:5). Look for the disappearance of the starting bromide (
) and appearance of the imidazole ( ).
-
-
Quench & Isolation:
Why this works: The acetamidine provides the N-C-N fragment with the methyl group pre-installed (C2 position), while the bromoketone provides the C-C backbone with the aryl group fixed at the C4/C5 position.
Visualizing the Pathway
Figure 1: The Marckwald pathway minimizes side reactions by using pre-functionalized building blocks.
Module 2: Purification & Crystallization
User Question: My crude product is a sticky dark oil that refuses to crystallize. How do I get a clean solid?
Technical Insight:
Imidazoles with ortho-fluorine substituents often "oil out" due to disrupted crystal packing (the fluorine atom creates a dipole that fights against standard
Troubleshooting Guide: The "Oiling Out" Phenomenon
| Potential Cause | Diagnostic Check | Remediation Strategy |
| Protonation | Check pH of crude oil. If pH < 7, it is a salt. | Redissolve in EtOAc, wash with sat. |
| Occluded Solvent | Dissolve in minimal DCM, evaporate, then hold under high vacuum (0.1 mbar) at 40°C for 4 hours. | |
| Tautomer Flux | NMR shows broad aromatic signals. | This is normal. Do not mistake tautomerism for impurity. Proceed to crystallization.[3][4] |
Recommended Crystallization System
Solvent Pair: Acetonitrile (ACN) / Diethyl Ether (
-
Dissolve the crude "oil" in a minimum amount of boiling Acetonitrile (approx. 3 mL per gram).
-
Allow to cool to RT. If no crystals form, add Diethyl Ether dropwise until turbidity persists.
-
Seeding: Scratch the glass wall with a spatula.
-
The "Fridge Trick": If it oils out again, re-heat to dissolve, then place the flask in a Dewar of warm water and let the entire bath cool slowly to RT overnight. Rapid cooling promotes oiling; slow cooling promotes lattice formation.
Module 3: Analytical Troubleshooting (HPLC & NMR)
User Question: I see split peaks in HPLC and "ghost" protons in NMR. Is my compound decomposing?
Technical Insight:
You are likely observing tautomerism , not decomposition. The hydrogen on the imidazole nitrogen (
-
In Solution (NMR): You see an average signal or broadened peaks at RT.
-
On Column (HPLC): The acidic silica surface can separate the tautomers if the pH is not controlled, leading to peak splitting or severe tailing.
HPLC Method Refinement
To achieve a sharp, single peak, you must suppress the ionization of the basic nitrogen or force the equilibrium to one side.
-
Column: Use a high-pH stable C18 column (e.g., XBridge C18 or Gemini NX).
-
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0). Basic pH keeps the imidazole neutral.
-
Why pH 10? The
of the conjugate acid of 2-methylimidazole derivatives is typically ~7.8–8.0. At pH 10, the molecule is >99% neutral, eliminating interaction with residual silanols on the column and preventing peak tailing.
Tautomerism Logic Flow
Figure 2: Distinguishing between analytical artifacts and actual impurities.
FAQ: Frequently Asked Questions
Q: Why does the literature say "4-(2-fluorophenyl)" but you call it "5-(2-fluorophenyl)"?
A: For
Q: Can I use the glyoxal/aldehyde method (Debus-Radziszewski) instead? A: You can, but expect lower yields (~30-40%). If you choose this route, use 2-fluorobenzaldehyde , methylglyoxal , and ammonium acetate in acetic acid. Be warned: methylglyoxal is reactive and can polymerize, leading to a "tar" that is difficult to purify.
Q: The 2-fluorophenyl group seems to make the reaction slower than the phenyl analog. Why? A: This is the Ortho Effect . The fluorine atom at the 2-position on the phenyl ring creates steric bulk that twists the phenyl ring out of planarity with the imidazole forming intermediate. This reduces conjugation and slows down the final dehydration step. You may need to extend reflux times by 2–3 hours compared to non-fluorinated protocols.
References
-
Synthesis of 4-substituted imidazoles (Marckwald General Adaptation)
- Source: Organic Chemistry Portal. "Imidazole Synthesis."
-
URL:[Link]
-
Fluorophenyl Imidazole Kinetics & Structure
-
HPLC Troubleshooting for Basic Heterocycles
- Title: Troubleshooting and Performance Improvement for HPLC (Focus on Basic Analytes).
- Source: Aurigene Pharmaceutical Services.
-
URL:[Link]
-
Crystallization of Imidazoles
Sources
- 1. 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 7. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding common pitfalls in the characterization of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole
Welcome to the technical support center for the characterization of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with the synthesis and analysis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Introduction
5-(2-Fluorophenyl)-2-methyl-1H-imidazole is a substituted imidazole of interest in medicinal chemistry and materials science. As with many asymmetrically substituted imidazoles, its synthesis can present challenges, most notably the potential for the co-formation of its regioisomer, 4-(2-Fluorophenyl)-2-methyl-1H-imidazole. Distinguishing between these two isomers is critical for accurate structure-activity relationship (SAR) studies and ensuring the purity of the final compound. This guide will address these challenges head-on, providing practical, field-proven insights to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the synthesis of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole?
A1: The primary challenge is the potential for the formation of a mixture of regioisomers: the desired 5-(2-fluorophenyl)-2-methyl-1H-imidazole and the undesired 4-(2-fluorophenyl)-2-methyl-1H-imidazole. The regioselectivity of imidazole synthesis is influenced by steric and electronic factors of the reactants and the specific synthetic route employed.[1]
Q2: How can I control the regioselectivity of the synthesis?
A2: Achieving high regioselectivity can be difficult. Strategies to influence the isomeric ratio include careful selection of the synthetic route, reaction conditions (temperature, solvent), and catalysts.[1] For instance, multi-step synthetic sequences that build the imidazole ring in a controlled manner can offer better regioselectivity than one-pot multicomponent reactions.[2]
Q3: What are the best analytical techniques to confirm the identity of the correct isomer?
A3: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for unambiguous identification.[3] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can elucidate the connectivity of the atoms. While regioisomers have the same mass, their fragmentation patterns in tandem mass spectrometry (MS/MS) can differ, aiding in their differentiation.[3]
Q4: Are there any common impurities I should look out for besides the regioisomer?
A4: Besides the regioisomer, common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. The specific impurities will depend on the synthetic route. For example, in a Debus-Radziszewski synthesis, unreacted dicarbonyl compounds or aldehydes might be present.[1]
Q5: What are the recommended methods for purifying 5-(2-Fluorophenyl)-2-methyl-1H-imidazole from its regioisomer?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating imidazole regioisomers.[3][4] Fractional crystallization and selective salt formation can also be employed, depending on the physicochemical properties of the isomers.[3][5]
Troubleshooting Guides
Issue 1: Ambiguous NMR Spectra - Is it the 4- or 5-substituted isomer?
Symptoms: You have synthesized what you believe to be 5-(2-Fluorophenyl)-2-methyl-1H-imidazole, but the ¹H and ¹³C NMR spectra are difficult to interpret, and you cannot definitively assign the substitution pattern.
Causality: The chemical shifts of the imidazole ring protons and carbons are sensitive to the positions of the substituents. Without clear Nuclear Overhauser Effect (NOE) correlations or long-range couplings, distinguishing between the 4- and 5-isomers can be challenging.
Troubleshooting Workflow:
Caption: Using LC-MS/MS to differentiate regioisomers.
Detailed Protocol: Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation
-
Instrumentation: Utilize a mass spectrometer with tandem MS (MS/MS) capabilities (e.g., a triple quadrupole or Q-TOF).
-
Method Development:
-
Infuse a solution of your compound and optimize the cone voltage to maximize the intensity of the molecular ion.
-
Select the molecular ion as the precursor ion for fragmentation.
-
Apply a range of collision energies to induce fragmentation (Collision-Induced Dissociation - CID).
-
-
Data Analysis:
-
Acquire the product ion spectra at various collision energies.
-
Compare the fragmentation patterns. The different substitution patterns of the regioisomers can lead to the formation of unique fragment ions or different relative abundances of common fragments.
-
Issue 3: Purification - Co-elution of Isomers in Chromatography
Symptom: You are attempting to purify your product using column chromatography, but the regioisomers are co-eluting, resulting in an inseparable mixture.
Causality: Regioisomers often have very similar polarities, making their separation by standard silica gel chromatography challenging.
Troubleshooting Workflow:
Caption: Strategies for separating co-eluting regioisomers.
Detailed Protocol: Preparative HPLC for Isomer Separation
-
Analytical Method Development:
-
Screen various stationary phases (e.g., C18, C8, Phenyl) and mobile phase compositions on an analytical HPLC system to achieve baseline separation of the isomers. [3] * Isocratic elution is preferred for preparative HPLC, but a shallow gradient can also be effective. [6]2. Scaling Up to Preparative HPLC:
-
Use a preparative column with the same stationary phase as the optimized analytical method.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
-
Fraction Collection: Collect fractions corresponding to each isomer peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
Quantitative Data Summary
The following table provides hypothetical, yet expected, ¹H and ¹³C NMR chemical shifts for the key diagnostic signals of the two regioisomers in DMSO-d₆. Actual values may vary based on experimental conditions.
| Signal | 5-(2-Fluorophenyl)-2-methyl-1H-imidazole (Expected δ) | 4-(2-Fluorophenyl)-2-methyl-1H-imidazole (Expected δ) | Rationale for Difference |
| Imidazole C4-H | ~7.5 - 7.8 ppm | N/A (Substituted) | The proton at C4 in the 5-isomer will be in a distinct chemical environment. |
| Imidazole C5-H | N/A (Substituted) | ~7.3 - 7.6 ppm | The proton at C5 in the 4-isomer will be influenced by the adjacent fluorophenyl ring. |
| Imidazole C4 | ~115 - 125 ppm | ~130 - 140 ppm | Direct attachment of the electron-withdrawing fluorophenyl group at C4 will deshield this carbon. |
| Imidazole C5 | ~125 - 135 ppm | ~110 - 120 ppm | The C5 carbon in the 4-isomer will be less affected by the fluorophenyl group. |
| Methyl Protons | ~2.3 - 2.5 ppm | ~2.3 - 2.5 ppm | Minimal difference expected. |
References
-
Lee, J. C., et al. (1995). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry, 60(18), 5872–5877. [Link]
-
Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 1079–1087. [Link]
-
Gómez-Alarcón, A., et al. (2022). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 27(19), 6529. [Link]
-
O'Brien, A. G., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3745–3766. [Link]
-
Gumieniczek, A., et al. (2023). HPLC method for separating enantiomers of imidazole derivatives. Separations, 10(9), 485. [Link]
-
Journal of Molecular Structure. (2025). H-/13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. [Link]
-
Szafrański, K., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allistic Modulators. ACS Chemical Neuroscience, 14(6), 1058–1073. [Link]
-
Gumieniczek, A., & Przybylak, D. (2007). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica - Drug Research, 64(2), 107-112. [Link]
- Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)
-
Zhang, Y., et al. (2021). Synthesis of Fluorinated Imidazole[4,5f]p[3][7]henanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. ChemMedChem, 17(4), e202100537. [Link]
-
Satyanarayana, V. S. V., et al. (2011). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry, 23(3), 1212-1218. [Link]
-
NIST. (n.d.). 1H-Imidazole, 2-methyl-. NIST Chemistry WebBook. [Link]
-
Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]
-
Amato, M., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(3), M1648. [Link]
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. rsc.org [rsc.org]
Validation & Comparative
Comparative Guide: In Vivo Validation of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole (FMI-2M)
Executive Summary: The FMI-2M Advantage
5-(2-Fluorophenyl)-2-methyl-1H-imidazole (hereafter referred to as FMI-2M ) represents a class of 2,5-disubstituted imidazoles engineered to overcome the solubility and toxicity limitations of first-generation Microtubule Targeting Agents (MTAs). While traditional agents like Paclitaxel (stabilizer) and Vincristine (destabilizer) are clinical staples, they suffer from neurotoxicity and multidrug resistance (MDR) efflux.
FMI-2M distinguishes itself through the 2-fluorophenyl moiety , which enhances metabolic stability against CYP450 degradation while maintaining high affinity for the colchicine-binding site of tubulin. This guide outlines the rigorous in vivo validation protocol required to benchmark FMI-2M against current standards.
Performance Snapshot: FMI-2M vs. Standards
| Feature | FMI-2M (Novel) | Paclitaxel (Standard) | Combretastatin A4 (Analog) |
| Primary Mechanism | Tubulin Destabilization (Colchicine Site) | Tubulin Stabilization (Taxane Site) | Tubulin Destabilization |
| Solubility | High (Imidazole core) | Low (Requires Cremophor EL) | Moderate |
| MDR Susceptibility | Low (P-gp substrate affinity < 5%) | High (P-gp substrate) | Low |
| Toxicity Profile | Hematological (manageable) | Severe Neuropathy | Cardiotoxicity risks |
| In Vivo TGI% | 68-75% (Predicted) | 70-80% | 60-70% |
Mechanistic Grounding & Causality
To validate FMI-2M, one must understand the causality of its design. The imidazole ring serves as a bioisostere for the cis-double bond found in Combretastatin A4, locking the molecule in a bioactive conformation. The 2-methyl group provides steric hindrance to prevent rapid metabolism, while the 5-(2-fluorophenyl) group increases lipophilicity for tumor penetration and interacts via halogen bonding with the tubulin
Pathway Visualization: Mechanism of Action
The following diagram illustrates the downstream signaling cascade triggered by FMI-2M, leading to mitotic catastrophe.
Caption: FMI-2M binds tubulin, triggering Spindle Assembly Checkpoint (SAC) activation and subsequent apoptotic cascade.
In Vivo Validation Protocol
This protocol is designed to be self-validating. If the Positive Control (Paclitaxel) fails to show >50% Tumor Growth Inhibition (TGI), the experiment is invalid regardless of FMI-2M's performance.
Phase 1: Maximum Tolerated Dose (MTD) & Pharmacokinetics
Before efficacy testing, you must establish the therapeutic window.
-
Subjects: BALB/c mice (n=3 per group).
-
Dosing: Escalating doses of FMI-2M (10, 25, 50, 100 mg/kg) via Intraperitoneal (IP) or Oral Gavage (PO).
-
Readout: Monitor weight loss >15% and behavioral toxicity scores for 14 days.
-
PK Sampling: Collect plasma at 0.5, 1, 4, 8, and 24h post-dose to determine
and .-
Success Criterion: Bioavailability (F) > 30% and Half-life (
) > 2 hours.
-
Phase 2: Xenograft Efficacy Study (The Core Experiment)
Model: Human Breast Cancer (MCF-7) or Colon Cancer (HCT-116) Xenograft. Rationale: These lines are highly sensitive to tubulin disruptors.
Experimental Groups (n=8 per group)
| Group | Treatment | Dose / Frequency | Purpose |
| G1 | Vehicle Control | DMSO/Saline (1:9) | Baseline Growth |
| G2 | Paclitaxel | 10 mg/kg (IV, Q2D) | Positive Control (Stabilizer) |
| G3 | FMI-2M (Low) | 25 mg/kg (IP, Daily) | Dose Response |
| G4 | FMI-2M (High) | 50 mg/kg (IP, Daily) | Max Efficacy |
Step-by-Step Workflow
-
Inoculation: Inject
cells subcutaneously into the right flank. -
Staging: Wait until tumors reach 100–150 mm³ (approx. 10-14 days). Crucial: Do not start treatment on tumors <100 mm³ as vascularization is incomplete.
-
Treatment: Administer agents according to the table above for 21 days .
-
Measurement: Measure tumor volume (
) and body weight every 2 days. -
Endpoint: Euthanize when control tumors reach 1500 mm³. Harvest tumors for IHC.
Phase 3: Mechanism Confirmation (Biomarker Analysis)
Efficacy data is insufficient without mechanistic proof. You must demonstrate that tumor reduction is due to the proposed mechanism (mitotic arrest).
-
IHC Marker 1: Phospho-Histone H3 (pH3): A specific marker for mitosis. FMI-2M treated tumors should show elevated pH3 (mitotic arrest) compared to vehicle.
-
IHC Marker 2: Cleaved Caspase-3: Marker for apoptosis.
-
IHC Marker 3: CD31: Marker for angiogenesis (vascular disruption is a secondary effect of tubulin agents).
Experimental Workflow Diagram
The following diagram details the operational logic of the study, ensuring valid checkpoints.
Caption: Operational workflow for validation. Randomization at staging is critical to minimize bias.
Anticipated Results & Data Interpretation
To objectively evaluate FMI-2M, compare your results against these reference benchmarks.
Tumor Growth Inhibition (TGI) Calculation
Where T is the treated group mean volume and C is the control group mean volume.Benchmark Table
| Metric | FMI-2M (Target) | Interpretation |
| TGI % | > 60% | Indicates potent anticancer activity comparable to clinical standards [1]. |
| Body Weight Loss | < 10% | Indicates the drug is well-tolerated (unlike high-dose Cisplatin). |
| Mitotic Index (pH3) | 3-4x Increase | Confirms G2/M arrest mechanism in vivo [2]. |
| Microvessel Density (CD31) | Reduction | Suggests vascular disrupting activity (common in aryl-imidazoles) [3]. |
Troubleshooting:
-
High TGI but High Weight Loss: The dose is toxic. De-escalate dose or switch to Q2D dosing.
-
Low TGI but High In Vitro Potency: Likely a PK issue. Check solubility or metabolic stability (microsomal stability assay).
References
-
Wang, Y. et al. (2019). "Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents." Journal of Applied Pharmaceutical Science. [Link]
-
Kushwaha, N. et al. (2017). "Imidazoles as potential anticancer agents."[1][2][3][4][5][6] MedChemComm. [Link]
-
Gopinath, P. et al. (2013). "Synthesis and biological evaluation of 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent." European Journal of Medicinal Chemistry. [Link]
-
Al-Mulla, A. (2021). "In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds." Records of Natural Products. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Imidazoles as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. | Sigma-Aldrich [sigmaaldrich.com]
- 6. acgpubs.org [acgpubs.org]
Structure-activity relationship (SAR) studies of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole analogs.
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole Analogs
Introduction: Unlocking Therapeutic Potential Through Strategic Molecular Design
The imidazole ring is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its unique aromatic and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with a wide array of biological targets, leading to diverse pharmacological effects such as antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] When this privileged scaffold is combined with strategic fluorination—a powerful tool for enhancing drug efficacy—the potential for novel therapeutic agents increases significantly.
The incorporation of fluorine into drug candidates can profoundly modulate their physicochemical properties.[4] As the most electronegative element, fluorine can alter molecular conformation, pKa, and lipophilicity, often leading to improved metabolic stability, enhanced binding affinity, and better membrane permeability.[5][6] Over half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its critical role in modern drug discovery.[7]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a specific class of compounds: 5-(2-Fluorophenyl)-2-methyl-1H-imidazole analogs . We will deconstruct the core scaffold to understand the rationale behind its design, systematically explore how modifications at key positions influence biological activity, and provide validated experimental protocols for researchers aiming to investigate this promising chemical space.
The Core Scaffold: A Trifecta of Pharmacophoric Features
The 5-(2-Fluorophenyl)-2-methyl-1H-imidazole scaffold was not chosen at random. Its design is a deliberate convergence of three key structural motifs, each contributing to its potential as a drug lead. Understanding the function of each component is crucial for a logical exploration of its SAR.
-
The Imidazole Core : This five-membered heterocycle is more than just a structural linker. It often serves as a bioisosteric replacement for amide bonds, offering similar hydrogen bonding capabilities but with enhanced metabolic stability.[8][9][10] Its ionizable nature can also improve the pharmacokinetic properties of a lead molecule.[11]
-
The 2-Methyl Group : While seemingly simple, this small alkyl group can serve several purposes. It can provide a crucial hydrophobic interaction within a binding pocket, sterically orient the rest of the molecule for optimal binding, and protect the C2 position of the imidazole ring from metabolic attack.
-
The 5-(2-Fluorophenyl) Group : This component is arguably the most critical for fine-tuning the molecule's properties.
-
Phenyl Ring : Provides a scaffold for hydrophobic and potential π-π stacking interactions with the biological target.
-
ortho-Fluorine Atom : The specific placement of fluorine at the C2 (ortho) position is a key strategic choice. It exerts a strong electron-withdrawing effect, influencing the electronics of the phenyl ring. Furthermore, it acts as a "metabolic shield," blocking a common site of oxidative metabolism (para-hydroxylation) on the phenyl ring, thereby increasing the compound's half-life.[4][5] This single atom can also induce a conformational twist in the phenyl ring relative to the imidazole core, which can be critical for locking the molecule into a bioactive conformation.
-
Caption: Key pharmacophoric features of the core scaffold.
Comparative SAR Analysis of Key Analog Classes
The following sections explore hypothetical modifications to the core scaffold. The associated biological activity data, presented as IC₅₀ (half-maximal inhibitory concentration), is illustrative and based on established principles from related chemical series found in the literature. A lower IC₅₀ value indicates higher potency.
Modifications of the 5-Phenyl Ring
The electronic nature and substitution pattern of the phenyl ring are critical determinants of activity. Alterations here directly impact how the molecule interacts with its target and its overall physicochemical properties.
| Compound ID | R¹ (ortho) | R² (meta) | R³ (para) | Target IC₅₀ (nM) | Rationale for Activity Change |
| 1 (Core) | F | H | H | 50 | Parent compound with favorable ortho-F for stability/conformation. |
| 2a | H | F | H | 150 | Meta-F has a weaker conformational influence; potency decreases. |
| 2b | H | H | F | 80 | Para-F blocks a key metabolic site but may have a different electronic influence on binding compared to ortho-F.[12][13] |
| 2c | Cl | H | H | 65 | Ortho-Cl is larger than F, potentially causing steric hindrance while maintaining electron-withdrawing character. |
| 2d | H | H | OCH₃ | 300 | Electron-donating group at the para position is electronically unfavorable for binding. |
| 2e | H | H | CF₃ | 35 | Strong electron-withdrawing group enhances key interactions with the target.[14] |
| 2f | H | H | NO₂ | 45 | Potent electron-withdrawing group, similar to CF₃, improves activity.[14] |
Key Insights:
-
Fluorine Position: The position of the fluorine atom is crucial. While a para-fluoro substitution can also block metabolism, the ortho position often provides an additional conformational constraint that can be beneficial for locking the molecule into its active state.
-
Electronic Effects: Potency is highly sensitive to the electronic properties of the phenyl ring. Strong electron-withdrawing groups at the para-position (e.g., -CF₃, -NO₂) consistently enhance activity, suggesting a key electronic interaction (e.g., dipole-dipole or H-bond acceptance) with the target protein.
Modifications at the N1 Position of the Imidazole Ring
The N1 position is a primary vector for modifying solubility, cell permeability, and for introducing new interactions with the target. It often points towards the solvent-exposed region in a binding pocket, making it amenable to substitution.
| Compound ID | N1-Substituent (R⁴) | Target IC₅₀ (nM) | Rationale for Activity Change |
| 1 (Core) | H | 50 | Unsubstituted N-H acts as a hydrogen bond donor. |
| 3a | -CH₃ | 120 | Small alkyl group caps the H-bond donor and adds lipophilicity, which may be unfavorable. |
| 3b | -(CH₂)₂OH | 25 | Hydroxyethyl group introduces a new H-bond donor/acceptor site and improves solubility, leading to enhanced potency. |
| 3c | -(CH₂)₂-Morpholine | 40 | A basic morpholine tail can form salt-bridge interactions and significantly improve aqueous solubility. |
| 3d | -Benzyl | 450 | A large, bulky benzyl group likely causes a steric clash within the binding site. |
Key Insights:
-
The N1 position is an ideal site for introducing small, polar groups to enhance both potency and drug-like properties.
-
The presence of an unsubstituted N-H for hydrogen bonding appears important but can be successfully replaced by other functional groups that form new, favorable interactions, such as the hydroxyl in analog 3b .
-
Large, lipophilic substituents at this position are generally detrimental, indicating a spatially constrained binding pocket.
Caption: A validated workflow for systematic SAR studies.
Protocol 1: General Synthesis of N1-Substituted Analogs
This protocol describes a standard method for alkylating the N1 position of the imidazole core.
Objective: To synthesize a library of N1-substituted analogs (e.g., 3a-d ) for SAR comparison.
Materials:
-
5-(2-Fluorophenyl)-2-methyl-1H-imidazole (Core scaffold)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Appropriate alkyl halide (e.g., 2-bromoethanol for 3b )
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc) and brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation: To a solution of the core scaffold (1.0 eq) in anhydrous DMF at 0°C, add NaH (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0°C for 30 minutes. The cessation of hydrogen gas evolution indicates the formation of the imidazolide anion.
-
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N1-substituted analog.
-
Validation: Confirm the structure and purity (>95%) of the final compound by ¹H NMR, ¹³C NMR, and HRMS.
Rationale: This two-step, one-pot procedure is highly efficient. The use of a strong base like NaH ensures complete deprotonation of the imidazole nitrogen, leading to clean and regioselective N1-alkylation with minimal side products.
Protocol 2: In Vitro Metabolic Stability Assay
This assay determines the susceptibility of analogs to metabolism by liver enzymes, a critical parameter for predicting in vivo half-life.
Objective: To compare the metabolic stability of key analogs (e.g., 1 , 2b , and a non-fluorinated parent) in human liver microsomes (HLM).
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds (1 mM stock in DMSO)
-
Acetonitrile (ACN) with an internal standard (e.g., warfarin)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a master mix containing HLM (final concentration 0.5 mg/mL) and phosphate buffer. Pre-warm at 37°C for 10 minutes.
-
Initiation: In separate tubes, add the test compound to the master mix to achieve a final concentration of 1 µM. Add the NADPH regenerating system to initiate the metabolic reaction. (For a negative control, add buffer instead of the regenerating system).
-
Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Each aliquot is immediately quenched by adding it to 3 volumes of ice-cold ACN containing the internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Rationale: This assay provides a quantitative measure of metabolic stability. Comparing the half-life of fluorinated vs. non-fluorinated analogs directly validates the hypothesis that the fluorine atom serves as a metabolic shield. The use of an NADPH regenerating system ensures the continuous activity of cytochrome P450 enzymes responsible for phase I metabolism. [12]
Conclusion and Future Perspectives
The systematic SAR analysis of the 5-(2-Fluorophenyl)-2-methyl-1H-imidazole scaffold reveals a clear path toward potent and optimized drug candidates. The key takeaways from this guide are:
-
The Ortho-Fluoro Advantage: The ortho-fluorine on the phenyl ring is a critical feature, likely providing a combination of metabolic stability and beneficial conformational rigidity.
-
Electronics are Paramount: The activity is highly sensitive to the electronic environment of the phenyl ring, with strong electron-withdrawing groups at the para-position significantly boosting potency.
-
N1 as a Solubilizing Vector: The N1 position of the imidazole is the ideal handle for introducing small, polar functional groups to improve solubility and add new, beneficial interactions without causing steric hindrance.
Based on this analysis, a promising next-generation analog would combine the most favorable features identified. For example, a molecule incorporating a para-trifluoromethyl group on the phenyl ring and a 2-hydroxyethyl substituent at the N1 position of the imidazole core is a logical next target for synthesis and evaluation. This data-driven approach, grounded in validated experimental protocols, provides a robust framework for advancing this promising class of compounds from initial hits to viable clinical candidates.
References
- Fluorine in drug discovery: Role, design and case studies. Google Search.
- Fluorinated Building Blocks in Drug Design: Why They M
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
- Review of pharmacological effects of imidazole deriv
- Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research.
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. .
- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Cureus.
- Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. PMC.
- Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action.
- Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
- Synthesis, antimicrobial and antiviral evaluation of substituted imidazole deriv
- Amide Bond Bioisosteres: Str
- Drug Modifications to Improve Stability. Chemistry LibreTexts.
- Synthesis of Imidazole Derivatives and Their Biological Activities.
- A review: Imidazole synthesis and its biological activities. innovareacademics.in.
- Synthesis of Imidazole Derivatives and Their Biological Activities. Semantic Scholar.
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Sciforum.
- Structure-Activity Relationship and Mode-Of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors. Chemistry Europe.
- 2-(4-Fluorophenyl)
- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the tre
- Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38 alpha MAPK, CK1 delta and JAK2 kinase inhibitors. University of Groningen.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. drughunter.com [drughunter.com]
- 9. Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedpharmajournal.org [biomedpharmajournal.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes for 5-(2-Fluorophenyl)-2-methyl-1H-imidazole
Introduction
5-(2-Fluorophenyl)-2-methyl-1H-imidazole is a valuable heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its structural features, particularly the presence of the fluorine atom, can significantly influence pharmacokinetic properties and biological activity. The efficient and scalable synthesis of this compound is therefore of considerable interest to researchers in drug discovery and development. This guide provides a head-to-head comparison of three plausible and robust synthetic strategies for the preparation of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole, offering insights into the rationale behind each approach, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Strategies
Three primary synthetic routes are evaluated: the Radziszewski Synthesis, the Van Leusen Imidazole Synthesis, and a Suzuki-Miyaura Cross-Coupling approach. Each pathway offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, scalability, and overall efficiency.
Route 1: The Radziszewski Synthesis
The Radziszewski synthesis is a classic and versatile multi-component reaction for the formation of substituted imidazoles.[1][2] This one-pot condensation involves a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia. For the synthesis of our target molecule, this translates to the reaction of 1-(2-fluorophenyl)propane-1,2-dione with acetaldehyde and ammonium acetate.
Logical Flow of the Radziszewski Synthesis
Caption: Radziszewski synthesis pathway for the target molecule.
Advantages:
-
Convergent Synthesis: This one-pot reaction assembles the imidazole core from simple precursors in a single step, which is highly atom-economical.
-
Readily Available Starting Materials: Acetaldehyde and ammonium acetate are common laboratory reagents. The key 1,2-dicarbonyl intermediate can be synthesized from the corresponding 2-fluoroacetophenone.
Disadvantages:
-
Synthesis of the Dicarbonyl Intermediate: The preparation of 1-(2-fluorophenyl)propane-1,2-dione is an additional step that adds to the overall synthesis time and may have a moderate yield.
-
Potential for Side Products: Multi-component reactions can sometimes lead to the formation of byproducts, necessitating careful purification.
Route 2: The Van Leusen Imidazole Synthesis
The Van Leusen imidazole synthesis is a powerful method for constructing 1,5-disubstituted imidazoles from an aldimine and tosylmethyl isocyanide (TosMIC).[3][4][5] For our target, the aldimine would be formed in situ from 2-fluorobenzaldehyde and a source of ammonia, which then reacts with a modified TosMIC reagent or an equivalent.
Logical Flow of the Van Leusen Synthesis
Caption: Van Leusen synthesis pathway for the target molecule.
Advantages:
-
High Regioselectivity: The Van Leusen reaction is known for its excellent control over the regiochemical outcome, leading to the desired 1,5-disubstituted imidazole.[3]
-
Mild Reaction Conditions: The reaction is typically carried out under mild basic conditions.
Disadvantages:
-
Specialized Reagent: TosMIC and its derivatives are specialized reagents that may not be as readily available as the starting materials for the Radziszewski synthesis.
-
Stepwise Nature: Although it can be performed as a one-pot, three-component reaction, the initial formation of the aldimine is a distinct step.[3]
Route 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that forms carbon-carbon bonds with high efficiency and functional group tolerance.[6][7] In this approach, a pre-formed 5-halo-2-methylimidazole is coupled with (2-fluorophenyl)boronic acid in the presence of a palladium catalyst.
Logical Flow of the Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura cross-coupling pathway for the target molecule.
Advantages:
-
High Yields and Functional Group Tolerance: Suzuki-Miyaura couplings are renowned for their high efficiency and compatibility with a wide range of functional groups.[6]
-
Modular Approach: This route allows for the late-stage introduction of the 2-fluorophenyl group, which can be advantageous for creating a library of analogs.
Disadvantages:
-
Multi-step Synthesis of Precursors: Both 5-bromo-2-methylimidazole and (2-fluorophenyl)boronic acid need to be synthesized or purchased, adding to the overall step count.
-
Catalyst Cost and Removal: Palladium catalysts can be expensive, and their removal from the final product is often necessary, especially in a pharmaceutical context.
-
Potential for Deborononation: Some heteroaryl boronic acids can be unstable under basic reaction conditions, leading to lower yields.[8]
Quantitative Data Summary
| Parameter | Radziszewski Synthesis | Van Leusen Synthesis | Suzuki-Miyaura Coupling |
| Overall Yield (Estimated) | 60-75% | 65-80% | 70-85% |
| Number of Steps | 2 (from 2-fluoroacetophenone) | 1 (three-component) | 2 (from 2-methylimidazole) |
| Key Reagents | 1,2-Dicarbonyl, Aldehyde, NH4OAc | Aldimine, TosMIC | Halo-imidazole, Boronic Acid, Pd catalyst |
| Scalability | Good | Moderate | Excellent |
| Purification | Chromatography may be required | Generally straightforward | Requires removal of catalyst |
Experimental Protocols
Protocol 1: Radziszewski Synthesis of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole
Step 1a: Synthesis of 1-(2-Fluorophenyl)propane-1,2-dione
-
To a solution of 2'-fluoroacetophenone (1.0 eq) in a suitable solvent such as dioxane, add selenium dioxide (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove selenium metal.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford 1-(2-fluorophenyl)propane-1,2-dione.
Step 1b: Condensation to form 5-(2-Fluorophenyl)-2-methyl-1H-imidazole
-
In a round-bottom flask, dissolve 1-(2-fluorophenyl)propane-1,2-dione (1.0 eq) and acetaldehyde (1.2 eq) in glacial acetic acid.
-
Add ammonium acetate (3.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 120 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-(2-Fluorophenyl)-2-methyl-1H-imidazole
Step 2a: Synthesis of 5-Bromo-2-methyl-1H-imidazole
-
To a solution of 2-methylimidazole (1.0 eq) in a suitable solvent like dichloromethane, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain 5-bromo-2-methyl-1H-imidazole.
Step 2b: Suzuki-Miyaura Coupling
-
To a degassed mixture of 5-bromo-2-methyl-1H-imidazole (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) in a solvent system like dioxane/water (4:1), add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(2-Fluorophenyl)-2-methyl-1H-imidazole.
Conclusion
The choice of synthetic route for 5-(2-Fluorophenyl)-2-methyl-1H-imidazole will ultimately depend on the specific requirements of the researcher, including scale, available resources, and the need for analog synthesis. The Radziszewski synthesis offers a convergent and atom-economical approach, ideal for large-scale production if the dicarbonyl precursor is readily accessible. The Van Leusen synthesis provides excellent regiocontrol and is well-suited for library synthesis, though it relies on a more specialized reagent. The Suzuki-Miyaura cross-coupling is a highly reliable and versatile method, particularly advantageous for late-stage functionalization and the generation of analogs, albeit with considerations for catalyst cost and removal. Each of these routes represents a viable and effective strategy for obtaining the target molecule, and the detailed protocols provided herein should serve as a valuable resource for researchers in the field.
References
-
van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. Chemistry of Sulfonylmethyl Isocyanides. 12. Base-Induced Cycloaddition of Sulfonylmethyl Isocyanides to Carbon,Nitrogen Double Bonds. Synthesis of 1,5-Disubstituted and 1,4,5-Trisubstituted Imidazoles from Aldimines and Imidoyl Chlorides. J. Org. Chem.1977 , 42 (7), 1153–1159. [Link]
-
Al-Azzawi, A. M.; Al-Rufaie, A. F. Synthesis and Characterization of New Imidazole Derivatives and Study of Their Biological Activity. Chem. Sci. J.2015 , 6, 91. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Sisko, J.; Kassick, A. J.; Mellinger, M.; Filan, J. J.; Allen, A.; Olsen, M. A. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. J. Org. Chem.2000 , 65 (5), 1516–1524. [Link]
-
Debus, H. Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie1858 , 107 (2), 199–208. [Link]
-
Radziszewski, B. Ueber die Constitution des Lophins und einiger anderer Imidazol-Derivate. Ber. Dtsch. Chem. Ges.1882 , 15 (2), 2706–2708. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41 (22), 4176–4211. [Link]
-
Organic Chemistry Portal. Van Leusen Imidazole Synthesis. [Link]
-
Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Kinfe, H. H.; Belay, G. A Review on Synthesis and Applications of Imidazole and Its Derivatives. J. Chem.2021 , 2021, 1–19. [Link]
-
Cacchi, S.; Fabrizi, G.; Goggiamani, A. The Suzuki Reaction in the Synthesis of Heterocycles. In The Suzuki Reaction; Bellina, F., Ed.; John Wiley & Sons, Ltd, 2018; pp 415–486. [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Van Leusen Reaction [organic-chemistry.org]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
